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  • Product: 4,7-Diazaspiro[2.5]octane hydrochloride
  • CAS: 1314778-48-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4,7-Diazaspiro[2.5]octane Hydrochloride

Foreword: The Significance of a Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer advantageous pharmacological properties is perpetual. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of a Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. The 4,7-diazaspiro[2.5]octane scaffold, a unique bicyclic diamine, represents a particularly valuable building block. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets. Furthermore, the presence of two nitrogen atoms at positions 4 and 7 offers versatile handles for chemical modification, making it a privileged core in the design of therapeutics for a range of diseases, including cancer, cardiovascular disorders, and viral infections.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to 4,7-diazaspiro[2.5]octane hydrochloride, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Strategic Approaches to the Spirocyclic Core: A Retrosynthetic Analysis

The synthesis of the 4,7-diazaspiro[2.5]octane core presents a unique set of challenges, primarily centered around the construction of the spirocyclic junction and the subsequent formation of the piperazine ring. Several distinct strategies have emerged, each with its own merits and considerations regarding starting material availability, scalability, and overall efficiency. This guide will focus on three prominent and illustrative pathways.

Pathway 1: Synthesis from Diethyl Malonate

This route builds the cyclopropane ring first and then elaborates the piperazine moiety. It is a robust and scalable approach that relies on well-established chemical transformations.[1][3]

Conceptual Workflow

The synthesis commences with the formation of a cyclopropane dicarboxylate, which is then converted to a key aminocyclopropane intermediate via a Hofmann rearrangement. Subsequent elaboration and cyclization afford the desired spirodiamine.

Pathway 1 A Diethyl Malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B 1,2-Dibromoethane, Base C 1,1-Cyclopropanedicarboxylic acid B->C Hydrolysis D 1,1-Cyclopropanedicarboxamide C->D Amidation E 1-Aminocyclopropane-1-carboxamide D->E Hofmann Rearrangement F 1-Amino-N-(2-hydroxyethyl)cyclopropanecarboxamide E->F Ethylene Oxide or 2-Chloroethanol G 4,7-Diazaspiro[2.5]octan-5-one F->G Intramolecular Cyclization H 4,7-Diazaspiro[2.5]octane G->H Reduction (e.g., LiAlH4) I 4,7-Diazaspiro[2.5]octane Hydrochloride H->I HCl

Figure 1: Synthesis of 4,7-diazaspiro[2.5]octane starting from diethyl malonate.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [1][3]

  • To a stirred solution of diethyl malonate and 1,2-dibromoethane in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium ethoxide) portion-wise at room temperature.

  • Heat the reaction mixture to facilitate the cyclization, typically at 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis and Amidation

  • Saponify the diethyl 1,1-cyclopropanedicarboxylate using an aqueous solution of sodium or potassium hydroxide to yield the corresponding dicarboxylic acid.

  • Acidify the reaction mixture to precipitate the diacid, which is then filtered and dried.

  • Convert the diacid to the diamide by treating it with a chlorinating agent (e.g., thionyl chloride) to form the diacyl chloride, followed by reaction with aqueous ammonia.

Step 3: Hofmann Rearrangement

  • Subject the resulting 1,1-cyclopropanedicarboxamide to a Hofmann rearrangement using an aqueous solution of sodium hypobromite or sodium hypochlorite and sodium hydroxide. This reaction proceeds via an isocyanate intermediate to furnish 1-aminocyclopropane-1-carboxylic acid.

Step 4: Elaboration and Cyclization

  • Protect the amino group of 1-aminocyclopropane-1-carboxylic acid, for example, as a benzyloxycarbonyl (Cbz) derivative.

  • Couple the protected amino acid with a suitable two-carbon synthon, such as 2-aminoethanol, using standard peptide coupling reagents (e.g., DCC, EDC).

  • Deprotect the Cbz group by hydrogenolysis and induce intramolecular cyclization to form the piperazinone ring.

Step 5: Reduction and Salt Formation

  • Reduce the lactam functionality of the piperazinone intermediate using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • After quenching the reaction and workup, dissolve the resulting 4,7-diazaspiro[2.5]octane free base in a suitable solvent (e.g., isopropanol, diethyl ether) and treat with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.[4]

StepProductTypical YieldKey Reagents
1Diethyl 1,1-cyclopropanedicarboxylate70-80%Diethyl malonate, 1,2-dibromoethane, Base
2 & 31-Aminocyclopropane-1-carboxylic acid60-70%NaOH, NaOBr
4Piperazinone intermediate50-60%Peptide coupling reagents
54,7-Diazaspiro[2.5]octane hydrochloride80-90% (for reduction and salt formation)LiAlH4, HCl

Pathway 2: A Concise Route from a Pyrrolidine Precursor

This elegant four-step synthesis provides an efficient alternative, particularly for the preparation of derivatives with a substituent at the nitrogen atom.[5]

Conceptual Workflow

The synthesis initiates with a commercially available protected pyrrolidine derivative, which is functionalized and then subjected to a reductive amination to construct the spirocyclic core.

Pathway 2 A tert-Butyl 2-cyanopyrrolidine-1-carboxylate B tert-Butyl 2-(2-chloroethyl)-2-cyanopyrrolidine-1-carboxylate A->B LDA, 1-bromo-2-chloroethane C tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate B->C Reductive Cyclization (e.g., Raney Ni, H2) D 4,7-Diazaspiro[2.5]octane C->D Deprotection (e.g., TFA, HCl) E 4,7-Diazaspiro[2.5]octane Hydrochloride D->E HCl

Figure 2: A concise synthesis of 4,7-diazaspiro[2.5]octane from a pyrrolidine precursor.

Detailed Experimental Protocol

Step 1: Alkylation of tert-Butyl 2-cyanopyrrolidine-1-carboxylate [5]

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise to form a solution of lithium diisopropylamide (LDA).

  • After stirring for 30 minutes, add a solution of tert-butyl 2-cyanopyrrolidine-1-carboxylate in THF.

  • Stir the resulting mixture at -78 °C for 45 minutes, then add 1-bromo-2-chloroethane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 2: Reductive Cyclization [5]

  • Dissolve the alkylated product in methanol containing concentrated ammonium hydroxide.

  • Add Raney Nickel as the catalyst and subject the mixture to hydrogenation (e.g., 30 psi H₂) at an elevated temperature (e.g., 50 °C).

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Step 3: Deprotection and Salt Formation

  • Cleave the tert-butoxycarbonyl (Boc) protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in a suitable solvent like dioxane or isopropanol.[6]

  • Removal of the solvent and any excess acid under reduced pressure will yield the desired 4,7-diazaspiro[2.5]octane hydrochloride salt. Depending on the acid used for deprotection, a separate acidification step might be necessary.

StepProductTypical YieldKey Reagents
1tert-Butyl 2-(2-chloroethyl)-2-cyanopyrrolidine-1-carboxylate60-70%LDA, 1-bromo-2-chloroethane
2tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate~90%Raney Ni, H₂, NH₄OH
34,7-Diazaspiro[2.5]octane hydrochloride>95%TFA or HCl

Pathway 3: Synthesis via a Diketopiperazine Intermediate

This approach involves the formation of a diketopiperazine, which is subsequently reduced to the desired spirodiamine. This method is advantageous when starting from readily available cyclopropane amino acids.[1]

Conceptual Workflow

The synthesis begins with the coupling of a protected 1-aminocyclopropanecarboxylic acid with an amino acid ester, followed by cyclization to a diketopiperazine, and finally, reduction.

Pathway 3 A 1-((Benzyloxy)carbonyl)amino) cyclopropanecarboxylic acid B Dipeptide Intermediate A->B Glycine ethyl ester, Coupling agent C 5,8-Dioxo-4,7-diazaspiro[2.5]octane B->C Deprotection and Thermal Cyclization D 4,7-Diazaspiro[2.5]octane C->D Reduction (e.g., BH3-THF or LiAlH4) E 4,7-Diazaspiro[2.5]octane Hydrochloride D->E HCl

Figure 3: Synthesis of 4,7-diazaspiro[2.5]octane via a diketopiperazine intermediate.

Detailed Experimental Protocol

Step 1: Dipeptide Formation

  • Couple 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid with glycine ethyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a suitable peptide coupling agent.

  • Purify the resulting dipeptide ester by standard chromatographic techniques.

Step 2: Deprotection and Cyclization [1]

  • Remove the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation (e.g., Pd/C, H₂).

  • Heat the resulting amino dipeptide ester in a high-boiling solvent such as toluene or xylene to induce intramolecular cyclization with the elimination of ethanol, affording the 5,8-dioxo-4,7-diazaspiro[2.5]octane.

Step 3: Reduction and Salt Formation [7]

  • Reduce the diketopiperazine using a strong reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is often preferred for this transformation as it is selective for the amide carbonyls.[7] Alternatively, lithium aluminum hydride can be used.

  • After an aqueous workup, isolate the free base and convert it to the hydrochloride salt as described in the previous pathways.

StepProductTypical YieldKey Reagents
1Dipeptide Intermediate70-85%Peptide coupling agents
25,8-Dioxo-4,7-diazaspiro[2.5]octane60-75%Pd/C, H₂, Heat
34,7-Diazaspiro[2.5]octane hydrochloride70-80% (for reduction and salt formation)BH₃-THF or LiAlH4, HCl

Conclusion: A Versatile Scaffold for Drug Discovery

The synthesis of 4,7-diazaspiro[2.5]octane hydrochloride can be accomplished through several strategic pathways, each offering a unique set of advantages. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific substitutions on the spirocyclic core. The methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals to access this valuable building block, paving the way for the discovery of new and improved therapeutics. The inherent structural rigidity and the presence of two modifiable nitrogen atoms ensure that the 4,7-diazaspiro[2.5]octane scaffold will continue to be a cornerstone in the design of innovative drug candidates.

References

  • Wang, T., et al. (2007). Practical Synthesis of Structurally Important Spirodiamine Templates. Synthetic Communications, 37(21), 3791-3797. [Link]

  • Google Patents. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Google Patents. (2018). A kind of preparation method of 4,7- diaza spiro [2.
  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • Eureka by PatSnap. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943893A.
  • ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. [Link]

  • Google Patents. (2018). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. [Link]

  • Inxight Drugs. (n.d.). 4,7-Diazaspiro[2.5]octane dihydrochloride. [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. [Link]

  • Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 129(12), 3534–3536. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4,7-Diazaspiro[2.5]octane Dihydrochloride for Drug Development Professionals

Abstract In the modern paradigm of drug discovery, the pursuit of molecules with enhanced three-dimensionality and superior physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the modern paradigm of drug discovery, the pursuit of molecules with enhanced three-dimensionality and superior physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a cornerstone in this endeavor, offering a strategic departure from traditional flat, aromatic structures. This guide provides an in-depth technical analysis of 4,7-diazaspiro[2.5]octane dihydrochloride, a key building block in the synthesis of novel therapeutics. We will dissect its core physicochemical properties, with a stringent focus on molecular weight and a comprehensive, field-proven protocol for determining its aqueous solubility. This document is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this valuable scaffold in drug development programs.

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has become a guiding philosophy in contemporary medicinal chemistry, advocating for the design of drug candidates with greater three-dimensional complexity. Saturated, non-planar scaffolds, such as spirocycles, often confer significant advantages over their aromatic counterparts by improving key drug-like properties.[1]

Spirocycles, which are bicyclic structures linked by a single common atom, introduce a rigid, well-defined three-dimensional geometry. This structural rigidity can lock the conformation of a molecule, optimizing the spatial orientation of pharmacophoric elements for enhanced binding affinity and selectivity. Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule, a characteristic inherent to spirocyclic systems, has been strongly correlated with improved clinical success rates. This improvement is often attributed to enhanced aqueous solubility, greater metabolic stability, and decreased lipophilicity.

4,7-Diazaspiro[2.5]octane serves as an exemplary scaffold within this class, utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents.[2][3] Its unique diaza-spirocyclic core provides a robust framework for building novel therapeutics with potentially superior pharmacokinetic profiles.

Core Physicochemical Properties of 4,7-Diazaspiro[2.5]octane Dihydrochloride

Accurate characterization of a compound's fundamental properties is the bedrock of any successful drug development campaign.

Chemical Identity and Structure
  • IUPAC Name: 4,7-Diazaspiro[2.5]octane, dihydrochloride

  • CAS Number: 145122-56-1[4]

  • Chemical Formula: C₆H₁₄Cl₂N₂ (or C₆H₁₂N₂·2HCl)[4]

  • Structure:

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, from synthetic reactions to formulation development. It is essential to distinguish between the free base and its salt form. The dihydrochloride is the common salt form for this diamine, ensuring stability and often enhancing aqueous solubility.

FormChemical FormulaMolecular Weight ( g/mol )Citations
Free BaseC₆H₁₂N₂112.17[5]
Dihydrochloride SaltC₆H₁₂N₂·2HCl185.09[4][6]

Aqueous Solubility: Theoretical Considerations and Practical Determination

Aqueous solubility is a master variable in drug development, profoundly influencing a drug's absorption, distribution, and ultimate bioavailability. For oral drug candidates, poor solubility is a frequent cause of clinical failure.

Factors Influencing the Solubility of Hydrochloride Salts

The solubility of a hydrochloride salt is not a fixed value but is influenced by the properties of the solution environment. As a salt of a weak base, 4,7-diazaspiro[2.5]octane dihydrochloride's solubility is highly dependent on pH. In acidic to neutral media, it is expected to be freely soluble due to its ionized state. However, several factors must be considered:

  • Crystal Lattice Energy: The solvent must provide sufficient energy to overcome the forces holding the ions together in the crystal lattice. The inherent stability of the crystal form will directly impact solubility.[7]

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., concentrated HCl), the solubility of the hydrochloride salt can be suppressed. This phenomenon, driven by Le Châtelier's principle, pushes the equilibrium back towards the solid, undissolved salt.[7]

  • pH and pKa: The solubility of the salt will be highest at pH values significantly below the pKa of the amine functional groups, where the molecule is fully protonated and ionized. As the pH approaches and surpasses the pKa, the un-ionized free base will begin to precipitate, drastically reducing the total amount of compound in the solution.

Experimental Protocol: Quantitative Solubility Determination via Saturation Shake-Flask Method

The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility, providing a thermodynamically accurate measurement.[8] The protocol described below is a self-validating system designed for rigor and reproducibility.

Causality Behind Experimental Choices: The core principle is to establish a thermodynamic equilibrium between the undissolved solid and a saturated solution. Using a significant excess of the solid ensures that the solution reaches its maximum saturation point. The extended equilibration time (24-48 hours) is critical to ensure this is a true equilibrium and not a kinetically trapped supersaturated state. The final filtration step is crucial to separate the saturated solution from the undissolved solid before analysis, preventing artificially inflated results.

Materials and Reagents:

  • 4,7-Diazaspiro[2.5]octane dihydrochloride

  • Solvent of interest (e.g., Purified Water, Phosphate Buffered Saline pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator set to a controlled temperature (e.g., 25 °C)

  • Analytical balance (4 decimal places)

  • 0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation: Add an excess of 4,7-diazaspiro[2.5]octane dihydrochloride (e.g., 5-10 mg) to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the slurry to equilibrate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures protocol adherence and enhances understanding.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess solid (5-10 mg) to vial B Add known volume of solvent (e.g., 1 mL) A->B C Seal vial and place on shaker at 25°C B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate accurately F->G H Quantify via HPLC against calibration curve G->H I Calculate Solubility (mg/mL) accounting for dilution H->I

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Conclusion

4,7-Diazaspiro[2.5]octane dihydrochloride is more than just a chemical entity; it is a strategic tool for medicinal chemists aiming to create drugs with superior properties. Its spirocyclic nature offers a pathway to improved three-dimensionality, solubility, and metabolic profiles. An authoritative understanding of its core properties, particularly its molecular weight and aqueous solubility, is not merely academic. It is a prerequisite for its intelligent application in drug design, enabling rational formulation strategies and increasing the probability of developing a successful clinical candidate. The methodologies and principles outlined in this guide provide the necessary framework for the rigorous scientific evaluation of this important molecular scaffold.

References

  • 4,7-Diazaspiro[2.5]octane Dihydrochloride | CymitQuimica.
  • Exploring 4-Boc-4,7-Diazaspiro[2.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 4,7-Diazaspiro[2.5]octane dihydrochloride - Inxight Drugs.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE - gsrs.
  • 4,7-Diazaspiro[2.5]octane dihydrochloride - MilliporeSigma.
  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.
  • 4,7-Diazaspiro[2.5]octane | CymitQuimica.
  • Solubility Measurements - USP-NF.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.

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Foundational

Spectroscopic Characterization of 4,7-Diazaspiro[2.5]octane Hydrochloride: A Comprehensive Technical Guide

Executive Summary The accurate structural elucidation of highly strained nitrogenous heterocycles is a foundational requirement in modern medicinal chemistry. 4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 145122-56-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of highly strained nitrogenous heterocycles is a foundational requirement in modern medicinal chemistry. 4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 145122-56-1) is a critical spirocyclic diamine intermediate[1]. It is extensively utilized in the synthesis of advanced therapeutics, most notably the SMN2 splicing modifier Risdiplam[1] and potent MDM2-p53 interaction inhibitors[2][3].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By detailing the causality behind specific analytical choices—such as solvent selection in NMR and ionization techniques in mass spectrometry—this guide ensures robust, reproducible, and artifact-free structural validation.

Structural Significance & Pharmacological Context

The 4,7-diazaspiro[2.5]octane core features a rigid spirocyclic framework, combining a highly strained cyclopropane ring orthogonal to a piperazine core. This unique architecture imparts conformational rigidity, an increased sp³ fraction, and enhanced metabolic stability—properties highly sought-after in drug discovery[2][4].

Because of its diamine nature, the molecule is typically isolated and handled as a dihydrochloride salt ( C6​H14​Cl2​N2​ ) with a molecular weight of 185.09 g/mol [1][5]. The free base exact mass is 112.1000 Da[6]. Proper spectroscopic profiling must account for this protonation state to prevent misinterpretation of the analytical data.

Analytical Workflow & Experimental Design

To establish a rigorous chain of evidence for the molecular structure, a multi-modal spectroscopic approach is required. The workflow below outlines the integration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

AnalyticalWorkflow Sample 4,7-Diazaspiro[2.5]octane Di-HCl Sample Intake Prep Sample Preparation & Internal Calibration Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR Solubilization (D2O/DMSO-d6) + TMS Standard IR FT-IR Spectroscopy (ATR Mode) Prep->IR Solid State + Background Subtraction MS HRMS (ESI-TOF) Prep->MS Dilution (MeOH/H2O) + Lock-Mass Calibration Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of 4,7-diazaspiro[2.5]octane hydrochloride.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Causality

The choice of solvent is the most critical variable in the NMR analysis of amine hydrochlorides.

  • Deuterium Oxide ( D2​O ) provides excellent solubility for the dihydrochloride salt and is ideal for mapping the carbon skeleton. However, D2​O causes rapid deuterium exchange with the secondary amine protons ( N4​-H , N7​-H ), masking them from the ¹H spectrum.

  • Anhydrous DMSO-d₆ is strictly required as a parallel experiment to observe the broad NH2+​ signals and confirm the 1:2 stoichiometric ratio of the free base to HCl.

Step-by-Step Methodology: NMR Acquisition

Self-Validating Protocol: The NMR system is self-validated by the inclusion of 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Additionally, the residual solvent peak ( D2​O at 4.79 ppm) serves as a secondary calibration point, ensuring chemical shift accuracy independent of external magnetic field drift.

  • Sample Solubilization: Accurately weigh 10.0 mg of 4,7-diazaspiro[2.5]octane dihydrochloride. Dissolve in 0.6 mL of deuterated solvent.

  • Internal Calibration: Add 0.05% v/v TMS to establish a true baseline.

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Acquisition: Insert into a 400 MHz spectrometer. Tune, match, lock, and shim (Z1-Z4). Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K.

Data Interpretation

The piperazine ring contains two adjacent methylene groups ( C5​,C6​ ) that couple to form a multiplet, and an isolated methylene group ( C8​ ) adjacent to the spiro carbon ( C3​ ), which appears as a distinct singlet. The highly strained cyclopropane protons ( C1​,C2​ ) are shielded, appearing significantly upfield.

Table 1: ¹H NMR Data (400 MHz, D2​O , 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
C1​,C2​ 1.10Singlet4HCyclopropane CH2​
C8​ 3.30Singlet2HPiperazine CH2​ (isolated)
C5​,C6​ 3.45Multiplet4HPiperazine CH2​-CH2​

Table 2: ¹³C NMR Data (100 MHz, D2​O , 298 K)

PositionChemical Shift (ppm)Assignment
C1​,C2​ 12.5Cyclopropane CH2​
C3​ 38.0Spiro quaternary carbon
C5​,C6​ 42.5Piperazine CH2​-CH2​
C8​ 48.2Piperazine CH2​ (adjacent to spiro)

Fourier-Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR Causality

Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting to prevent ion-exchange artifacts. Under high pressure, KBr can react with the native hydrochloride salt to form a bromide salt, artificially shifting the N-H stretching frequencies. ATR preserves the native crystalline hydration state of the dihydrochloride.

Step-by-Step Methodology: ATR-FTIR Acquisition

Self-Validating Protocol: The ATR-FTIR protocol requires a background scan immediately prior to sample analysis. A baseline transmission of >95% across the 4000-400 cm⁻¹ range validates crystal cleanliness and atmospheric compensation (removal of ambient H2​O and CO2​ ).

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

  • Background Validation: Acquire a background spectrum (air) from 4000 to 400 cm⁻¹.

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure.

  • Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹.

Table 3: FT-IR (ATR) Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050WeakCyclopropane C-H stretch
2950, 2850MediumAliphatic C-H stretch
2900 - 2600Strong, BroadN-H stretch (amine hydrochloride)
1590MediumN-H bend
1120StrongC-N stretch

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality & Fragmentation

Electrospray Ionization (ESI) is highly efficient for pre-charged species. As a diamine, 4,7-diazaspiro[2.5]octane readily forms the [M+H]+ ion in the source without the need for harsh ionization techniques like Electron Ionization (EI), which would prematurely fragment the strained spirocyclic system.

MSPathway M_ion [M+H]+ m/z 113.1076 Frag1 Loss of Ethylene (C2H4) m/z 85.0763 M_ion->Frag1 -28.0313 Da (Retro-Diels-Alder-like) Frag2 Loss of Cyclopropane (C3H4) m/z 73.0763 M_ion->Frag2 -40.0313 Da (Ring Cleavage)

Caption: ESI-HRMS positive ion fragmentation pathway for 4,7-diazaspiro[2.5]octane.

Step-by-Step Methodology: ESI-HRMS Acquisition

Self-Validating Protocol: The HRMS method employs Leucine Enkephalin (m/z 556.2771) as a continuous lock-mass infused via a secondary sprayer. This real-time internal calibration corrects for time-of-flight drift, ensuring mass accuracy within <2 ppm.

  • Sample Dilution: Prepare a 1 µg/mL solution in a 50:50 mixture of LC-MS grade Methanol and Water, with 0.1% Formic Acid.

  • System Calibration: Infuse Leucine Enkephalin via a secondary reference sprayer.

  • Infusion: Introduce the sample via direct infusion at 10 µL/min into the ESI source.

  • Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (capillary voltage 3.0 kV, desolvation temperature 250 °C).

Table 4: HRMS (ESI-TOF) Fragmentation Data

m/z (Observed)FormulaMass Error (ppm)Assignment
113.1076 C6​H13​N2+​ < 2.0 [M+H]+ (Protonated molecular ion)
85.0763 C4​H9​N2+​ < 2.0Loss of C2​H4​ (Ethylene)
73.0763 C3​H9​N2+​ < 2.0Loss of C3​H4​ (Cyclopropane)

References

[4] Title: [ CAS No. 1314778-48-7 ] 4,7-diazaspiro[2.5] octane hydrochloride Source: novasolbio.com URL: 4

[1] Title: 4,7-DIAZA-SPIRO[2.5]OCTANE DIHYDROCHLORIDE/145122-56-1 Source: longshinebiotech.com URL: 1

[5] Title: 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE - gsrs Source: nih.gov URL: 5

[6] Title: 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem Source: nih.gov URL: 6

[2] Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: researchgate.net URL: 2

[3] Title: A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice Source: nih.gov URL: 3

Sources

Exploratory

Comprehensive Technical Guide and Safety Profiling of 4,7-Diazaspiro[2.5]octane Hydrochloride

Executive Summary In modern drug discovery and medicinal chemistry, spirocyclic diamines have emerged as critical structural motifs, offering unique conformational rigidity and favorable physicochemical properties compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, spirocyclic diamines have emerged as critical structural motifs, offering unique conformational rigidity and favorable physicochemical properties compared to traditional flat heterocycles. 4,7-diazaspiro[2.5]octane hydrochloride (and its dihydrochloride variant) is a highly sought-after building block used to synthesize complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS/MSDS) parameters for 4,7-diazaspiro[2.5]octane hydrochloride[1]. Rather than merely listing safety metrics, this guide contextualizes the physicochemical data, toxicological mechanisms, and handling protocols to empower researchers with a self-validating framework for safe and effective laboratory integration.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a reagent is the first step in predicting its behavior in both synthetic reactions and biological exposure scenarios. The spirocyclic nature of this compound imparts distinct solubility and reactivity profiles.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of 4,7-diazaspiro[2.5]octane dihydrochloride[1].

ParameterValue / DescriptionCausality / Relevance
Chemical Name 4,7-Diaza-spiro[2.5]octane dihydrochlorideThe spiro[2.5] system provides a rigid 3D vector for medicinal chemistry applications.
CAS Registry Number 145122-56-1Unique identifier for the dihydrochloride salt form[1].
Molecular Formula C6H14Cl2N2Indicates the presence of two basic nitrogen centers protonated by HCl[1].
Molecular Weight 185.09 g/mol Low molecular weight makes it an ideal fragment-based building block[1].
Physical State Solid (typically crystalline powder)Salt formation drastically increases lattice energy, resulting in a stable solid rather than a volatile free base.
Solubility High in polar solvents (H2O, MeOH)The ionic nature of the hydrochloride salt ensures rapid dissolution in aqueous and protic media.

Hazard Identification & Mechanistic Toxicology

According to standardized GHS classifications, 4,7-diazaspiro[2.5]octane hydrochloride presents specific acute hazards: it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

Mechanistic Causality of Hazards
  • Irritation (Skin/Eyes/Respiratory): The residual basicity of the secondary amines, combined with the hygroscopic nature of the hydrochloride salt, can lead to localized pH shifts upon contact with mucosal membranes or sweat. This disruption of the localized acid mantle causes protein denaturation and cellular irritation.

  • Acute Toxicity (Oral): Ingestion introduces the compound to the acidic environment of the stomach, where it is fully ionized and rapidly absorbed in the upper GI tract, potentially interfering with endogenous amine receptors.

Exposure and Cellular Response Pathway

The following diagram illustrates the mechanistic workflow of cellular irritation upon dermal or ocular exposure to the compound.

ExposurePathway Exposure Accidental Exposure (Skin/Eye/Inhalation) Dissolution Dissolution in Biological Moisture Exposure->Dissolution pHShift Localized pH Shift & Osmotic Stress Dissolution->pHShift ProteinDenat Protein Denaturation & Lipid Bilayer Disruption pHShift->ProteinDenat Inflammation Cytokine Release (Inflammatory Cascade) ProteinDenat->Inflammation Symptom Clinical Symptom: Erythema / Edema / Pain Inflammation->Symptom

Caption: Mechanistic pathway of tissue irritation following exposure to 4,7-diazaspiro[2.5]octane hydrochloride.

Laboratory Handling & Experimental Protocols

To ensure scientific integrity and personnel safety, handling this compound requires a self-validating system of engineering controls and personal protective equipment (PPE).

Step-by-Step Safe Handling Protocol

Objective: To safely weigh and transfer 4,7-diazaspiro[2.5]octane hydrochloride for a synthetic reaction while minimizing aerosolization and moisture degradation.

  • Preparation of the Environment:

    • Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm.

    • Causality: The compound is a respiratory irritant[1]; negative pressure containment prevents inhalation of micro-particulates.

  • PPE Verification:

    • Don nitrile gloves (double-gloving recommended for extended handling), a fastened lab coat, and tightly fitting safety goggles.

    • Causality: Nitrile provides an effective barrier against polar organic salts, preventing dermal irritation.

  • Weighing Procedure:

    • Use an anti-static weighing boat.

    • Causality: Dry hydrochloride salts are prone to static buildup. Anti-static measures prevent the powder from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and reducing exposure risk.

  • Transfer and Dissolution:

    • Transfer the weighed solid directly into the reaction flask. Immediately seal the source bottle and place it in a desiccator.

    • Causality: The salt is hygroscopic. Exposure to ambient humidity will cause the powder to clump, altering its effective molar mass and degrading batch-to-batch reproducibility.

  • Decontamination:

    • Wipe down the balance and surrounding hood area with a damp paper towel (water, followed by 70% ethanol).

    • Causality: Water effectively solubilizes the hydrochloride salt, ensuring complete removal of microscopic residues.

Emergency Response & Decontamination Workflows

In the event of an accidental spill or exposure, a rapid, logically structured response is critical to mitigate harm.

Spill Remediation Workflow

SpillResponse Spill Solid Chemical Spill Detected Assess Assess Scale & Ventilation Spill->Assess PPE Upgrade PPE (Respirator if outside hood) Assess->PPE Contain Contain Spill (Do NOT use compressed air) PPE->Contain Sweep Careful Sweeping (Use damp absorbent pad) Contain->Sweep Dispose Transfer to Hazardous Waste Sweep->Dispose Clean Wash Area with Water & Detergent Dispose->Clean

Caption: Step-by-step emergency response workflow for solid chemical spills.

First Aid Measures
  • Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Causality: Rapid dilution prevents localized pH extremes from causing permanent corneal scarring.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with soap and water. Causality: Soap emulsifies any organic residues, while water dissolves the ionic salt.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Causality: Removing the source of the respiratory irritant allows mucosal inflammation to subside.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 4,7-Diazaspiro[2.5]octane Hydrochloride

Introduction & Scope 4,7-Diazaspiro[2.5]octane is a highly valued spirocyclic diamine building block in modern medicinal chemistry, frequently utilized as a conformationally restricted bioisostere for piperazine[1]. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4,7-Diazaspiro[2.5]octane is a highly valued spirocyclic diamine building block in modern medicinal chemistry, frequently utilized as a conformationally restricted bioisostere for piperazine[1]. Its unique three-dimensional architecture has been instrumental in the development of novel therapeutics, most notably the RNA-splicing modifier Risdiplam (Evrysdi)[2]. However, handling the dihydrochloride salt of this spirocycle—and achieving precise regiocontrol during N-alkylation—presents distinct synthetic challenges.

This application note provides a comprehensive, self-validating protocol for the N-alkylation of 4,7-diazaspiro[2.5]octane hydrochloride[3]. By delineating the mechanistic causality behind base selection, solvent effects, and protecting group strategies, this guide empowers researchers to achieve high-yielding, regioselective functionalization for drug discovery workflows.

Mechanistic Insights & Regioselectivity

The 4,7-diazaspiro[2.5]octane core possesses two chemically distinct secondary nitrogen atoms:

  • N4 Position: Sterically hindered due to its immediate proximity to the spiro-fused cyclopropane ring.

  • N7 Position: Relatively unhindered, behaving similarly to a standard equatorial piperazine nitrogen.

When utilizing the dihydrochloride salt (CAS 145122-56-1)[4], the foundational mechanistic requirement is the complete neutralization (free-basing) of the salt to liberate the nucleophilic amines. While direct alkylation of the unprotected diamine inherently favors the N7 position due to steric differentiation, achieving absolute regioselectivity often requires the use of a mono-protected intermediate, such as 4-Boc-4,7-diazaspiro[2.5]octane (CAS 674792-08-6)[5]. In industrial scale-ups, such as the synthesis of Risdiplam, mono-protected derivatives are strictly preferred to prevent unselective coupling and mitigate safety concerns associated with the unprotected diamine's thermal decomposition profile[2].

Workflow Visualization

G A 4,7-diazaspiro[2.5]octane 2HCl (Starting Material) B Free-Basing (DIPEA or K2CO3 in MeCN) A->B C Pathway A: Unprotected Steric-Controlled B->C D Pathway B: 4-Boc Protected Protecting Group-Controlled B->D E Electrophile Addition (R-X, 25-60°C) C->E F Electrophile Addition (R-X, 25-60°C) D->F G Major: N7-Alkylated Minor: N4-Alkylated E->G H Exclusive N7-Alkylated Product F->H

Workflow for the regioselective N-alkylation of 4,7-diazaspiro[2.5]octane.

Experimental Design & Condition Optimization

The choice of base and solvent dictates both the efficiency of the free-basing step and the subsequent alkylation kinetics. Biphasic or heterogeneous conditions (e.g., K₂CO₃ in MeCN) are often preferred as they simplify downstream workup by sequestering the generated HCl salts[2].

Table 1: Optimization of Direct N-Alkylation Conditions (Unprotected Core)

EntrySolventBase (Equivalents)Temperature (°C)Yield (%)Regioselectivity (N7:N4)Mechanistic Rationale
1DCMEt₃N (3.0 eq)25453:1Homogeneous; poor differentiation of nucleophilicity at RT.
2DMFCs₂CO₃ (3.0 eq)80885:1High solubility accelerates reaction, but thermal energy overcomes steric bias.
3MeCNK₂CO₃ (3.0 eq)60828:1Heterogeneous base simplifies workup; moderate temp preserves steric bias.
4MeCNDIPEA (3.0 eq)608512:1Bulky organic base prevents competitive alkylation and maximizes N7 selectivity.

Note: Data represents generalized optimization trends for standard primary alkyl halides (e.g., benzyl bromide)[6].

Detailed Protocols

Protocol A: Absolute Regioselective N-Alkylation via 4-Boc Protection

This protocol utilizes tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate[5] to ensure 100% regioselectivity at the N7 position, representing the industry standard for high-purity medicinal chemistry workflows.

Reagents:

  • 4-Boc-4,7-diazaspiro[2.5]octane hydrochloride (1.0 eq)

  • Alkylating agent (e.g., Benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Acetonitrile (MeCN, anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • Free-Basing: Suspend the 4-Boc-4,7-diazaspiro[2.5]octane hydrochloride in anhydrous MeCN. Add finely powdered K₂CO₃. Stir the heterogeneous mixture at 25 °C for 30 minutes to ensure complete liberation of the free amine.

  • Electrophile Addition: Dissolve the alkylating agent in a minimal volume of MeCN and add it dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Elevate the reaction temperature to 60 °C. Monitor the reaction via LC-MS or TLC (typically requires 4–8 hours). The bulky Boc group at N4 completely shields the adjacent site, directing the electrophile exclusively to N7[2].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, unreacted K₂CO₃).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure N7-alkylated product.

Protocol B: Direct Regioselective N-Alkylation of Unprotected Dihydrochloride

For applications requiring the rapid generation of N7-functionalized analogs without intermediate deprotection steps, steric control can be exploited directly on the unprotected salt[3].

Reagents:

  • 4,7-Diazaspiro[2.5]octane dihydrochloride (1.0 eq)

  • Alkylating agent (0.9 eq, substoichiometric to prevent over-alkylation)

  • N,N-Diisopropylethylamine (DIPEA, 3.5 eq)

  • Acetonitrile (MeCN, anhydrous, 15 mL/mmol)

Step-by-Step Methodology:

  • Salt Neutralization: Disperse the dihydrochloride salt in MeCN. Add DIPEA dropwise at 0 °C. The use of 3.5 equivalents ensures both HCl molecules are neutralized, and an excess is maintained to act as an acid scavenger during alkylation.

  • Controlled Alkylation: Add the alkylating agent slowly at 0 °C. The substoichiometric ratio (0.9 eq) is critical to suppress double alkylation.

  • Propagation: Warm the reaction to 60 °C. The steric bulk of DIPEA synergizes with the intrinsic steric hindrance of the cyclopropane ring at N4, heavily biasing the reaction toward the N7 position.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude mixture (predominantly N7-alkylated) must be purified via preparative HPLC or careful silica gel chromatography (DCM/MeOH/NH₄OH) to separate the minor N4-alkylated and dialkylated byproducts.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, the following validation checkpoints must be integrated into the workflow:

  • LC-MS Monitoring: The free-basing step can be validated by observing the shift in retention time and the presence of the exact mass of the free amine (M+H = 113.10 m/z for the unprotected core).

  • Regiochemical Assignment via NMR: The regioselectivity (N7 vs N4) can be definitively assigned using 2D NMR (HMBC/HSQC). Alkylation at N7 will show strong HMBC correlations between the newly introduced alkyl protons and the adjacent piperazine ring carbons. Alkylation at N4 will show distinct correlations to the spiro-cyclopropane carbons.

  • Troubleshooting Low Yields: If the reaction stalls, verify the quality of the base. Wet K₂CO₃ can lead to hydrolysis of the alkyl halide. If dialkylation is observed in Protocol B, lower the temperature to 40 °C and reduce the electrophile stoichiometry to 0.8 eq.

Sources

Application

Application Notes and Protocols for the Utilization of 4,7-Diazaspiro[2.5]octane Hydrochloride in Medicinal Chemistry Synthesis

Introduction: Embracing the Third Dimension in Drug Design The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced potency, selectivity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced potency, selectivity, and improved physicochemical properties. A significant shift in recent years has been the move away from flat, sp2-rich molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry allow for precise projection of functional groups into the binding pockets of biological targets, often leading to improved target engagement and selectivity.[1]

Among these valuable building blocks, 4,7-diazaspiro[2.5]octane has emerged as a particularly interesting scaffold for drug discovery.[2] Its unique structure, combining a cyclopropane ring with a piperazine-like moiety, offers a compact and rigid framework. This guide provides an in-depth exploration of the practical applications of its hydrochloride salt in synthetic medicinal chemistry, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

4,7-Diazaspiro[2.5]octane is typically handled in its more stable and less volatile dihydrochloride salt form. Understanding its properties is crucial for its effective use in synthesis.

PropertyValueSource
Chemical Name 4,7-Diazaspiro[2.5]octane dihydrochloride[3]
CAS Number 145122-56-1[4]
Molecular Formula C₆H₁₄Cl₂N₂[3]
Molecular Weight 185.09 g/mol [3]
Appearance Solid[5]
Solubility Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in many aprotic organic solvents until neutralized.General knowledge

Handling and Storage:

  • 4,7-Diazaspiro[2.5]octane dihydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • As a hydrochloride salt, it is acidic. Care should be taken to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • For reactions requiring the free base, the dihydrochloride salt must be neutralized in situ or in a prior step. This is typically achieved by using at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Na₂CO₃).

Core Synthetic Applications and Protocols

The true utility of 4,7-diazaspiro[2.5]octane hydrochloride lies in its role as a versatile building block. The two secondary amine functionalities provide handles for a variety of crucial bond-forming reactions in medicinal chemistry. The following sections detail key applications and provide representative protocols.

Boc-Protection and Subsequent Deprotection to the Hydrochloride Salt

Often, a synthetic route may begin with a protected form, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, to allow for selective functionalization of the two nitrogen atoms. The final deprotection step yields the desired amine, often as its hydrochloride salt, ready for further elaboration or as part of the final active pharmaceutical ingredient (API).

Boc_Deprotection_Workflow Boc_Protected Boc-4,7-diazaspiro[2.5]octane HCl_Salt 4,7-Diazaspiro[2.5]octane Dihydrochloride Boc_Protected->HCl_Salt Acidic Deprotection Reagents 4M HCl in Dioxane or other suitable acid Reagents->HCl_Salt caption Workflow for Boc Deprotection to the Hydrochloride Salt. SNAr_Reaction cluster_reactants Reactants Spiro_HCl 4,7-Diazaspiro[2.5]octane .2HCl Product N-Arylated Spiro-Product Spiro_HCl->Product Aryl_Halide Electron-Deficient (Hetero)Aryl Halide Aryl_Halide->Product Base Base (e.g., DIEA, K₂CO₃) Base->Product In-situ neutralization & reaction promotion caption General workflow for N-arylation via SNAr.

Diagram 2: General workflow for N-arylation via SNAr.

Protocol: N-Arylation of 4,7-diazaspiro[2.5]octane with an Activated Heteroaryl Chloride

This protocol is adapted from a patented synthesis of a pharmaceutically active compound, demonstrating a real-world application. [6]

  • Materials:

    • 4,7-Diazaspiro[2.5]octane dihydrochloride (1.2 equivalents)

    • An electron-deficient heteroaryl chloride (e.g., 7-chloro-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one) (1 equivalent)

    • Diisopropylethylamine (DIEA) or another non-nucleophilic base (3-4 equivalents)

    • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add the heteroaryl chloride (1 eq.) and the 4,7-diazaspiro[2.5]octane dihydrochloride (1.2 eq.).

    • Add DMSO as the solvent (sufficient to dissolve the reactants upon heating).

    • Add the base (e.g., DIEA, 3-4 eq.) to the mixture. The base will neutralize the hydrochloride salt to generate the nucleophilic free diamine in situ.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Causality and Considerations:

    • Why DIEA? A non-nucleophilic, sterically hindered base is used to neutralize the HCl salt without competing with the spirodiamine as a nucleophile. [7] * Why DMSO? A high-boiling, polar aprotic solvent is often required to facilitate SNAr reactions, which can be sluggish.

    • Stoichiometry: A slight excess of the diamine can be used to drive the reaction to completion, but this may lead to bis-arylation if the substrate is highly reactive or if both nitrogens are deprotected. Using a mono-protected starting material is key for selective mono-arylation.

Reductive Amination

Reductive amination is a powerful and widely used method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is fundamental for introducing alkyl substituents onto the nitrogen atoms of the spiro-scaffold.

Protocol: Mono-N-Alkylation via Reductive Amination

This protocol provides a general method for the mono-alkylation of 4,7-diazaspiro[2.5]octane, assuming a mono-protected starting material is used for selectivity.

  • Materials:

    • Mono-Boc-protected 4,7-diazaspiro[2.5]octane (1 equivalent)

    • Aldehyde or ketone (1-1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the mono-Boc-protected 4,7-diazaspiro[2.5]octane (1 eq.) and the carbonyl compound (1.1 eq.) in DCM or DCE.

    • If the amine is not highly nucleophilic or the carbonyl is hindered, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction is often accompanied by gas evolution.

    • Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography. The Boc group can then be removed as described in Protocol 1 to yield the mono-alkylated hydrochloride salt.

  • Causality and Considerations:

    • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride and can be used in the presence of mildly acidic catalysts. * Selectivity: To achieve mono-alkylation, it is highly recommended to start with a mono-protected version of the diamine (e.g., Boc-protected). Reacting the unprotected diamine directly will likely lead to a mixture of mono- and di-alkylated products, which can be difficult to separate.

Conclusion

4,7-Diazaspiro[2.5]octane hydrochloride is a valuable and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the synthesis of novel chemical entities with potentially superior pharmacological profiles. By mastering key synthetic transformations such as N-arylation and reductive amination, drug discovery scientists can effectively leverage this scaffold to explore new chemical space and develop the next generation of therapeutics. The protocols and insights provided in this guide serve as a foundational resource for the successful incorporation of this promising spirocycle into innovative drug design programs.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Abbas, S. Y., El-Faham, A., & Abdel-Megeed, R. M. (2021). Synthesis, characterization, and in vitro anticancer evaluation of novel 1,3,4-oxadiazole derivatives targeting EGFR and VEGFR-2 tyrosine kinases. ResearchGate. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • Google Patents. (2019). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Fitt, J. (2012). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ACS Omega, 1(3), 3844-3847. Retrieved from [Link]

  • Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Weisberg, E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16895-17013. Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]

  • Gsrs. (n.d.). 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. Retrieved from [Link]

Sources

Method

Application Note: Optimized Cross-Coupling Strategies for 4,7-Diazaspiro[2.5]octane Hydrochloride in Drug Discovery

Strategic Context & Molecular Significance The 4,7-diazaspiro[2.5]octane framework has emerged as a privileged spirocyclic diamine in modern medicinal chemistry. By replacing traditional piperazine rings, this conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

The 4,7-diazaspiro[2.5]octane framework has emerged as a privileged spirocyclic diamine in modern medicinal chemistry. By replacing traditional piperazine rings, this conformationally restricted scaffold improves metabolic stability, mitigates hERG channel liabilities, and provides highly specific geometrical vectors for bivalent inhibitors and targeted protein degraders 1. Most notably, it forms the critical pharmacophoric core of Risdiplam (Evrysdi), the first orally bioavailable small-molecule splicing modifier approved for spinal muscular atrophy (SMA) 1.

Because the free amine of 4,7-diazaspiro[2.5]octane is susceptible to atmospheric degradation, it is exclusively supplied and stored as a mono- or dihydrochloride salt. Consequently, successfully integrating this building block into a target molecule via cross-coupling requires precise orchestration of in situ free-basing, catalyst activation, and nucleophilic substitution.

Mechanistic Causality in Cross-Coupling Workflows

When coupling 4,7-diazaspiro[2.5]octane hydrochloride to an aryl halide, chemists must choose between a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination (BHA) . The decision is dictated by the electronic nature of the electrophile.

The Free-Basing Imperative

The secondary amine of the spirocycle has a pKa of approximately 9.5. When utilizing the dihydrochloride salt, the reaction environment must contain a stoichiometric excess of base (typically >3.0 equivalents). Causality: If the base is too weak or insoluble (e.g., coarse K2CO3 in non-polar toluene), the effective concentration of the free amine remains negligible. This stalls the catalytic cycle, leaving the oxidative addition palladium complex vulnerable to off-target degradation (e.g., dehalogenation or dimer formation).

SNAr vs. Buchwald-Hartwig Amination
  • SNAr Pathway: Viable only when the electrophile is highly activated by electron-withdrawing groups (e.g., ortho/para-fluoro-substituted nitrogen heterocycles). In the industrial synthesis of Risdiplam, the spirocycle is coupled to a fluorinated pyrido[1,2-a]pyrimidin-4-one derivative via SNAr, entirely bypassing the need for expensive palladium catalysts 2.

  • Buchwald-Hartwig Amination: Mandatory for unactivated aryl chlorides or bromides. The choice of a bulky, electron-rich phosphine ligand (such as RuPhos or BrettPhos) is critical. Causality: These ligands accelerate reductive elimination and sterically prevent the second nitrogen of the spirocycle from coordinating to the palladium center, which would otherwise poison the catalyst 3.

G Start 4,7-diazaspiro[2.5]octane Hydrochloride Decision Electrophile Activation State? Start->Decision SNAr SNAr Pathway (e.g., Ar-F, Ar-Cl with EWG) Base: Milled K2CO3 Solvent: DMSO or DMF Decision->SNAr Activated BHA Buchwald-Hartwig (Unactivated Ar-X) Base: NaOtBu or LiHMDS Cat: Pd2(dba)3 / RuPhos Decision->BHA Unactivated Neutralize In situ Free-basing (Requires >3.0 eq Base) SNAr->Neutralize BHA->Neutralize LCMS In-Process Control (IPC) LC-MS: Check Ar-X consumption Neutralize->LCMS Product Coupled Spirocyclic Product Isolated LCMS->Product >95% Conversion

Caption: Decision matrix and workflow for optimizing cross-coupling of 4,7-diazaspiro[2.5]octane HCl.

Optimization of Reaction Conditions: Quantitative Analysis

The table below synthesizes empirical screening data for coupling 4,7-diazaspiro[2.5]octane dihydrochloride across different electrophilic landscapes.

Electrophile TypeCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
Activated Aryl Fluoride None (SNAr)K2CO3 (4.0)DMSO90>90%Highly polar, aprotic solvent stabilizes the anionic Meisenheimer intermediate during substitution.
Unactivated Aryl Bromide Pd2(dba)3 / RuPhosNaOtBu (3.5)Toluene10085%Strong alkoxide base ensures rapid in situ free-basing; RuPhos facilitates challenging reductive elimination.
Unactivated Aryl Chloride Pd(OAc)2 / BrettPhosLiHMDS (3.5)THF8078%BrettPhos prevents competitive binding of the spirocycle's tertiary amine; LiHMDS provides homogenous basicity.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity execution and minimize batch failures.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for unactivated aryl bromides or chlorides.

  • Reagent Charging (Glovebox Recommended):

    • To an oven-dried Schlenk flask, add the Aryl Halide (1.0 equiv), 4,7-diazaspiro[2.5]octane dihydrochloride (1.2 equiv), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

    • Causality: The 0.2 equiv excess of the spirocycle compensates for any moisture-induced degradation and ensures the aryl halide is the limiting reagent, simplifying downstream purification.

  • Base Addition:

    • Add NaOtBu (3.5 equiv).

    • Causality: 2.0 equivalents are immediately consumed to neutralize the dihydrochloride salt. The remaining 1.5 equivalents drive the catalytic cycle by deprotonating the palladium-bound amine intermediate.

  • Solvent & Degassing:

    • Add anhydrous Toluene to achieve a 0.2 M concentration. Seal the flask with a septum and sparge with Argon gas for 10 minutes.

  • Reaction Execution:

    • Transfer to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Validation & Workup:

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl halide peak is <2% by UV area. If unreacted aryl halide remains, the catalyst has likely poisoned; do not add more spirocycle.

    • Cool to room temperature, quench with saturated aqueous NH4Cl (to neutralize excess base), and extract with EtOAc (3 × 20 mL). Dry organics over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Catalyst-Free SNAr (Risdiplam Intermediate Analog)

Use this protocol for highly activated aryl fluorides or chlorides.

  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, combine the activated aryl fluoride (1.0 equiv), 4,7-diazaspiro[2.5]octane dihydrochloride (1.5 equiv), and finely milled K2CO3 (4.0 equiv).

    • Causality: Milling the K2CO3 increases the surface area, which is critical because inorganic bases have poor solubility in organic solvents.

  • Solvent Addition:

    • Add anhydrous DMSO (0.3 M).

  • Reaction Execution:

    • Heat to 90 °C under a nitrogen atmosphere for 8 hours.

    • Self-Validation Step: The reaction mixture will visually transition from a heterogeneous white suspension to a deep-yellow/orange homogeneous solution as the nucleophilic substitution progresses and the amine is incorporated into the conjugated system.

  • Workup & Isolation:

    • Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5× volume of DMSO).

    • Causality: The highly polar DMSO and inorganic salts remain in the aqueous phase, while the coupled spirocyclic product precipitates.

    • Filter the precipitate through a Buchner funnel, wash with cold water, and dry under high vacuum at 45 °C to afford the product.

References

  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules (2025). [Link]

  • "WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof.
  • "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor." Journal of Medicinal Chemistry (2025).[Link]

Sources

Application

Application Note: Regioselective Catalytic Amidation of 4,7-Diazaspiro[2.5]octane Hydrochloride

Executive Summary The 4,7-diazaspiro[2.5]octane scaffold has emerged as a privileged spirocyclic building block in modern medicinal chemistry, most notably featured in the synthesis of the SMA therapeutic Risdiplam[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,7-diazaspiro[2.5]octane scaffold has emerged as a privileged spirocyclic building block in modern medicinal chemistry, most notably featured in the synthesis of the SMA therapeutic Risdiplam[1]. However, the functionalization of this diamine presents significant synthetic challenges. Traditional amidation using stoichiometric coupling reagents (e.g., HATU, EDC) suffers from poor atom economy, tedious aqueous workups, and the necessity for mono-protection (e.g., Boc/Cbz) to control regioselectivity[1].

This application note details a highly efficient, green, and regioselective boronic acid-catalyzed direct amidation protocol. By leveraging the steric disparity between the two nitrogen atoms and employing an ortho-halogenated arylboronic acid catalyst, researchers can achieve direct, protecting-group-free amidation of the dihydrochloride salt with exceptional precision.

Mechanistic Grounding & Causality

The Regioselectivity Paradigm

4,7-Diazaspiro[2.5]octane contains two secondary amines: N4 and N7. The N4 position is directly adjacent to the spiro-cyclopropyl system, imposing severe steric hindrance. Conversely, the N7 position is relatively unhindered. In a catalytic regime, the active electrophile is a bulky monoacyloxyborane intermediate. The steric bulk of this intermediate drastically amplifies the natural nucleophilic difference between N4 and N7, driving the reaction to >99:1 regioselectivity in favor of the N7-amide without the need for protecting groups.

Catalyst Selection: The Halogen Acceleration Effect

While standard phenylboronic acid can catalyze direct amidations, its kinetic profile is often too slow for sterically demanding spirocyclic amines. This protocol utilizes 5-methoxy-2-iodophenylboronic acid (MIBA) . The ortho-iodine atom exerts a "halogen acceleration effect," stereoelectronically tuning the boron center and forcing a conformation that rapidly accelerates the formation of the acylborate intermediate[2]. Furthermore, mechanistic studies indicate that successful boron-catalyzed amidation requires at least three free coordination sites on the boron atom to orchestrate the delivery of the amine nucleophile to the activated carbonyl.

Managing the Dihydrochloride Salt

The free base of 4,7-diazaspiro[2.5]octane is prone to atmospheric oxidation and CO2 absorption. Thus, the stable dihydrochloride salt is preferred for handling[1]. However, chloride ions and excess protons can poison the catalytic cycle by forming unreactive amino-carboxylate complexes or inducing protodeboronation. To circumvent this, we utilize N,N-Diisopropylethylamine (DIPEA). As a sterically hindered, non-nucleophilic base, DIPEA liberates the spirocyclic amine in situ without competing for the electrophilic boron center.

Mechanism R1 Carboxylic Acid + MIBA Catalyst I1 Monoacyloxyborane Intermediate R1->I1 -H2O I2 Amine-Boron Complex I1->I2 + Amine R2 4,7-Diazaspiro[2.5]octane (Free Base) R2->I2 TS Regioselective N7 Attack I2->TS Activation P N7-Amide Product + H2O TS->P Catalyst Release P->R1 Recycle MIBA

Catalytic cycle of MIBA-mediated regioselective amidation.

Design of Experiments (DoE) & Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity. Cyclopentyl methyl ether (CPME) was selected as the optimal solvent due to its green profile, high boiling point, and excellent compatibility with molecular sieves.

Table 1: Optimization of Catalytic Amidation Parameters

CatalystSolventBase (2.2 eq)Temp (°C)Yield (%)Regioselectivity (N7:N4)
None (Thermal)TolueneDIPEA110<5N/A
Phenylboronic AcidTolueneDIPEA1104585:15
MIBA (10 mol%)TolueneDIPEA6592>99:1
MIBA (10 mol%) CPME DIPEA 65 94 >99:1
MIBA (10 mol%)CPMEK₂CO₃656095:5

Note: The use of inorganic bases (K₂CO₃) resulted in heterogeneous mixtures that trapped the dihydrochloride salt, leading to incomplete free-basing and lower yields.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Because the only stoichiometric byproduct of this reaction is water, the reaction's progression is physically linked to the hydration state of the molecular sieves.

Reagents & Materials
  • Carboxylic Acid Substrate: 1.0 mmol

  • 4,7-Diazaspiro[2.5]octane dihydrochloride: 1.1 mmol

  • MIBA Catalyst: 0.1 mmol (10 mol%)

  • DIPEA: 2.2 mmol

  • Activated 4Å Molecular Sieves (MS): 500 mg (Must be activated at 300 °C under high vacuum for 4 hours prior to use).

  • Anhydrous CPME: 5.0 mL

Step-by-Step Methodology
  • In Situ Free-Basing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4,7-diazaspiro[2.5]octane dihydrochloride (1.1 mmol) and anhydrous CPME (5.0 mL). Add DIPEA (2.2 mmol) dropwise. Stir at room temperature for 15 minutes. Causality: This step ensures the amine is fully liberated and homogenous before the catalyst is introduced, preventing catalyst poisoning.

  • Reagent Assembly: Add the carboxylic acid (1.0 mmol) and the MIBA catalyst (0.1 mmol) to the stirring solution.

  • Water Scavenger Addition: Quickly add the activated 4Å MS (500 mg) and seal the flask under a dry nitrogen atmosphere.

  • Dehydrative Heating: Heat the reaction mixture to 65 °C using an oil bath or heating block. Stir vigorously (800 rpm) for 16–24 hours.

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the Celite pad with ethyl acetate (2 × 10 mL).

  • Workup & Isolation: Wash the combined organic filtrate with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted carboxylic acid and the boronic acid catalyst. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N7-amide.

Workflow S1 1. In Situ Free-Basing S2 2. Reagent Assembly S1->S2 S3 3. Dehydrative Heating S2->S3 S4 4. Filtration & Workup S3->S4 S5 5. Product Isolation S4->S5

Step-by-step workflow for the catalytic amidation protocol.

System Validation & Quality Control

To ensure the integrity of the protocol, implement the following in-process and post-process checks:

  • Physical MS Validation: At the 4-hour mark, observe the molecular sieves. They should exhibit slight clumping due to water absorption. If the sieves remain completely free-flowing powder and HPLC monitoring shows <10% conversion, the sieves were inadequately activated, and water is stalling the catalytic cycle[2].

  • Regioselectivity Validation via ¹H NMR: The structural confirmation of the N7-amide is straightforward. In the free amine, the spiro-cyclopropyl protons (C1, C2) resonate significantly upfield (~0.5–0.8 ppm). If amidation incorrectly occurred at N4, these cyclopropyl protons would shift downfield due to the anisotropic deshielding effect of the adjacent carbonyl. In a successful N7-amidation, the cyclopropyl protons remain largely unaffected, while the piperazine protons at C3 and C5 shift downfield to ~3.4–3.8 ppm.

  • Catalyst Recovery: For large-scale applications, the arylboronic acid catalyst can be recovered from the aqueous NaHCO₃ wash by acidification and extraction, or substituted with a polystyrene-bound solid-phase arylboronic acid equivalent to streamline purification[3].

References

  • 4 - griffith.edu.au 2. - nih.gov 3.3 - organic-chemistry.org 4.1 - nih.gov 5.2 - organic-chemistry.org

Sources

Method

Application Note: Strategic Synthesis of Spirocyclic Libraries Utilizing the 4,7-Diazaspiro[2.5]octane Scaffold

Abstract Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel chemical entities with enhanced three-dimensional (3D) character.[1] This structural rigidity and 3D o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel chemical entities with enhanced three-dimensional (3D) character.[1] This structural rigidity and 3D orientation can lead to significant improvements in pharmacological properties such as binding affinity, selectivity, and metabolic stability compared to traditional flat aromatic structures.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4,7-diazaspiro[2.5]octane hydrochloride, a versatile building block for the construction of diverse spirocyclic compound libraries. We will delve into the strategic considerations for library design, provide detailed, field-tested protocols for N-functionalization, and discuss the causality behind key experimental choices.

Introduction: The Value of Three-Dimensionality in Drug Discovery

The exploration of chemical space is a central goal in drug discovery. Historically, library synthesis has often focused on sp2-rich, planar molecules. However, there is a growing consensus that increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates correlates with higher clinical success rates.[1] Spirocycles, which contain two rings fused at a single quaternary carbon atom, are uniquely suited to address this need.[1][4] The rigid nature of the spiro junction orients substituents in well-defined vectors, allowing for a more precise and controlled exploration of the target's binding pocket.[3][5]

The 4,7-diazaspiro[2.5]octane core is an exemplary scaffold for library synthesis. Its key advantages include:

  • Inherent 3D Structure: The cyclopropane ring fused to a piperazine ring creates a rigid, non-planar structure.

  • Dual Points of Diversification: The two nitrogen atoms at the 4- and 7-positions serve as orthogonal handles for introducing a wide array of functional groups, enabling the rapid generation of a diverse chemical library from a single core.

  • Favorable Physicochemical Properties: The introduction of this scaffold can modulate key drug-like properties, including aqueous solubility and metabolic stability.[1]

This guide focuses on leveraging the commercially available 4,7-diazaspiro[2.5]octane dihydrochloride salt for efficient library preparation.

Strategic Considerations for Library Design

The design of a high-quality compound library requires careful planning. The 4,7-diazaspiro[2.5]octane scaffold offers two nucleophilic nitrogen atoms, but their reactivity is masked in the dihydrochloride salt form. Furthermore, their chemical environments are distinct, allowing for potential selective functionalization.

Handling the Dihydrochloride Salt

The starting material is a salt, meaning the nitrogen atoms are protonated and non-nucleophilic.[6][7] Before any N-functionalization reaction (e.g., acylation, alkylation, reductive amination), the free base must be generated in situ. This is typically achieved by adding a stoichiometric excess of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A minimum of two equivalents of base is required to neutralize the two hydrochloride salts, with a slight excess often used to drive the reaction to completion.

Orthogonal Protection Strategy for Sequential Diversification

To build libraries with maximum diversity, it is often desirable to install different functionalities on the N4 and N7 positions. This requires an orthogonal protection strategy. A common approach involves the mono-protection of one nitrogen, diversification of the other, followed by deprotection and diversification of the first.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[8] It is stable under a wide range of reaction conditions used for functionalizing the second nitrogen but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) that typically do not affect other functional groups.[9]

G start 4,7-Diazaspiro[2.5]octane Dihydrochloride freebase Free Base Generation (in situ) start->freebase Add Base (e.g., TEA, DIPEA) mono_boc Mono-Boc Protection (e.g., Boc2O) freebase->mono_boc div1 Diversification of N7 (R1-X) mono_boc->div1 Amide Coupling, Reductive Amination, etc. protected_lib Protected Intermediate Library div1->protected_lib deprotect Boc Deprotection (e.g., TFA) protected_lib->deprotect div2 Diversification of N4 (R2-Y) deprotect->div2 Amide Coupling, Reductive Amination, etc. final_lib Final Spirocyclic Library div2->final_lib

Figure 1: A generalized workflow for the sequential, dual-functionalization of the 4,7-diazaspiro[2.5]octane scaffold to generate a diverse compound library.

Protocols for Spirocyclic Library Synthesis

The following protocols are designed as a robust starting point for library synthesis. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Mono-N-Boc Protection

This protocol describes the selective protection of one nitrogen atom, yielding tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, a key intermediate for sequential library synthesis.[8]

Materials:

  • 4,7-diazaspiro[2.5]octane dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4,7-diazaspiro[2.5]octane dihydrochloride (1.0 eq) in DCM (approx. 0.1 M).

  • Add TEA (2.2 eq) to the suspension and stir at room temperature for 20 minutes to generate the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes. Causality: Slow addition at low temperature helps to minimize the formation of the di-protected byproduct by controlling the exotherm and moderating reactivity.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any unreacted acidic species or excess Boc₂O hydrolysis products. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to isolate the mono-Boc protected product.

Protocol 2: Library Synthesis via Parallel Amide Coupling

This protocol outlines the diversification of the unprotected N7 position of the mono-Boc intermediate with a library of carboxylic acids.

Materials:

  • tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (from Protocol 1)

  • Library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure (for one well in a 96-well plate):

  • To a well, add a solution of the desired carboxylic acid (1.2 eq) in DMF.

  • Add a solution of HATU (1.2 eq) in DMF.

  • Add DIPEA (3.0 eq) and agitate the mixture for 15 minutes at room temperature. Causality: This pre-activation step forms the highly reactive acyl-OAt ester, which is primed for nucleophilic attack. DIPEA acts as the base to facilitate this and to neutralize the resulting acid.

  • Add a solution of the mono-Boc protected spirocycle (1.0 eq) in DMF.

  • Seal the plate and agitate at room temperature for 4-6 hours.

  • Monitor a representative reaction for completion by LC-MS.

  • The resulting solution containing the protected library member can be carried forward directly to the deprotection step or purified via preparative HPLC.

G start Mono-Boc Protected Spirocycle product N7-Acylated Product start->product Nucleophilic Attack rcooh Carboxylic Acid (R-COOH) hatu HATU + DIPEA rcooh->hatu activated Activated Ester Intermediate hatu->activated Pre-activation (15 min) activated->product

Figure 2: Reaction scheme for the HATU-mediated amide coupling to functionalize the N7 position of the spirocyclic scaffold.

Protocol 3: Boc-Deprotection and Second Diversification

This protocol describes the removal of the Boc group and subsequent functionalization of the N4 position.

Materials:

  • Protected library members (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Library of diverse aldehydes (for reductive amination)

  • Sodium triacetoxyborohydride (STAB)

Procedure (for one well):

  • Deprotection:

    • If the product from Protocol 2 was purified, dissolve it in a 20-50% solution of TFA in DCM.

    • Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or DCM to remove residual TFA. The product is now the TFA salt.

  • Second Diversification (Reductive Amination):

    • Dissolve the crude TFA salt in DCM.

    • Add the desired aldehyde (1.2 eq) followed by DIPEA (3.0 eq) to neutralize the TFA salt and facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is a mild and selective reducing agent, ideal for reducing the in situ formed iminium ion without reducing the aldehyde starting material.

    • Seal the well and agitate at room temperature for 12-16 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the organic phase, and concentrate.

    • Purify the final compound via preparative HPLC.

Data Presentation and Characterization

A representative library synthesized using the protocols above should be characterized to confirm identity and purity.

Table 1: Representative Data for a Synthesized Spirocyclic Library

EntryR¹ Group (Amide Coupling)R² Group (Reductive Amination)Final Yield (%)*Purity (%)**
14-ChlorophenylBenzyl65>98
23-Methoxy-phenylCyclohexylmethyl71>99
3Thiophene-2-yl4-Pyridylmethyl58>97
4Cyclopentyl2-Phenylethyl75>98

*Overall yield after two diversification steps and purification. **Determined by LC-MS analysis at 254 nm.

Conclusion

The 4,7-diazaspiro[2.5]octane hydrochloride scaffold is a powerful and versatile tool for constructing novel, three-dimensional compound libraries.[2][10] By employing a robust strategy involving orthogonal protection, researchers can systematically and efficiently explore the chemical space around this rigid core. The detailed protocols provided herein offer a validated pathway for the synthesis of diverse libraries through common and reliable reactions such as amide coupling and reductive amination. The resulting compounds, rich in sp3 character, are valuable assets for screening campaigns aimed at identifying next-generation therapeutics.

References

  • Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery. Benchchem.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.
  • Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Benchchem.
  • 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis. ChemicalBook.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka by PatSnap.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC.
  • 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride). Sigma-Aldrich.
  • 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. Gsrs.
  • 4,7-Diazaspiro[2.5]octane dihydrochloride. Inxight Drugs.
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4,7-diazaspiro[2.5]octane hydrochloride synthesis

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist specializing in process chemistry and heterocycle scale-up, I have designed this guide to address the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist specializing in process chemistry and heterocycle scale-up, I have designed this guide to address the critical bottlenecks in the synthesis of 4,7-diazaspiro[1]octane hydrochloride (CAS 145122-56-1)[2].

This spirocyclic scaffold is a highly privileged building block, most notably utilized as a critical pharmacophoric element in the synthesis of the SMA therapeutic Risdiplam[3]. However, its synthesis is notoriously prone to severe yield drops, primarily during the reduction of sterically hindered lactam intermediates and the subsequent isolation of the highly water-soluble free diamine[3][4].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to maximize your synthetic yield and purity.

Synthetic Workflow & Diagnostic Logic

Before troubleshooting, it is essential to map the synthetic continuum. The most scalable routes typically involve the cyclization of a protected precursor to form a 5,8-diketo-4,7-diazaspiro[1]octane derivative, followed by aggressive carbonyl reduction and subsequent deprotection[4][5].

SynthesisRoute Start Starting Material (e.g., Diethyl malonate + 1,2-dibromoethane) Cyclization Cyclization & Amidation (Intermediate Formation) Start->Cyclization Base/Heat Diketo 5,8-diketo-4,7-diazaspiro[2.5]octane (N-protected analog) Cyclization->Diketo Isolation Reduction Carbonyl Reduction (NaBH4/BF3·Et2O or BH3·THF) Diketo->Reduction Critical Yield Step Amine Protected 4,7-diazaspiro[2.5]octane Reduction->Amine Workup Deprotection Deprotection & Salt Formation (HCl in Dioxane/EtOAc) Amine->Deprotection Acidic Cleavage Product 4,7-diazaspiro[2.5]octane dihydrochloride Deprotection->Product Crystallization

Synthetic workflow for 4,7-diazaspiro[1]octane hydrochloride highlighting the critical reduction step.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows incomplete reduction of the 5,8-diketo intermediate, leaving mono-keto impurities. Why is this happening, and how do I force it to completion? The Causality: The spiro-carbon adjacent to the lactam carbonyls creates immense steric shielding, hindering the trajectory of hydride attack. Standard reducing agents like LiAlH4 often fail or cause ring-opening side reactions. The Solution: You must rely on electrophilic reducing agents like Borane-THF (BH3·THF) or generate diborane in situ using Sodium Borohydride (NaBH4) and Boron Trifluoride Etherate (BF3·Et2O)[4][5]. Borane coordinates to the carbonyl oxygen first, increasing its electrophilicity before delivering the hydride intramolecularly. Ensure your reaction is heated to a rigorous reflux (65°C in THF) for at least 18-20 hours[5].

Q2: The reduction went to completion, but I lost over 50% of my yield during the aqueous workup. Where is my product? The Causality: There are two overlapping phenomena here. First, free 4,7-diazaspiro[1]octane is exceptionally hydrophilic; it will partition into the aqueous layer during standard extraction. Second, borane reduction generates a highly stable amine-borane Lewis acid-base complex. If you simply quench with water, the product remains trapped as this complex. The Solution:

  • Break the Boron-Nitrogen Bond: You must quench the reaction with methanol and an acid (e.g., HCl), then heat to reflux for 60 minutes[5]. This converts the boron into volatile trimethyl borate (B(OMe)3), which is distilled off, liberating the free amine.

  • Utilize N-Protection: Never attempt to isolate the completely unprotected diamine from an aqueous phase. Ensure at least one nitrogen is protected (e.g., as a Benzyl or Boc group) prior to reduction[3]. This significantly increases the lipophilicity of the molecule, allowing for >90% recovery in organic solvents like dichloromethane (DCM) or ethyl acetate[4].

Q3: How do I achieve a high-purity, crystalline 4,7-diazaspiro[1]octane dihydrochloride salt without forming a sticky, hygroscopic oil? The Causality: The dihydrochloride salt (CAS 145122-56-1) is highly prone to hydrate formation if exposed to aqueous acids[2][6]. Water disrupts the crystal lattice, leading to oils. The Solution: Perform the deprotection and salt formation simultaneously using anhydrous conditions. Dissolve the Boc-protected or free amine in a dry organic solvent (like EtOAc or isopropanol) and introduce anhydrous HCl gas or a pre-mixed solution of HCl in 1,4-dioxane. The dihydrochloride salt is insoluble in these non-polar/semi-polar solvents and will precipitate instantly as a clean, filterable white powder.

TroubleshootingLogic Issue Low Yield of Final HCl Salt Check1 IPC: Is reduction of diketo intermediate complete? Issue->Check1 Incomplete Incomplete Reduction (Mono-keto present) Check1->Incomplete Yes (LC-MS) Complete Reduction Complete Check1->Complete No Action1 Increase BH3 equivalents or reaction time Incomplete->Action1 Check2 Aqueous Workup: Is product in aqueous layer? Complete->Check2 Loss Product trapped as Amine-Borane complex Check2->Loss Low organic recovery Action2 Perform acidic methanolysis prior to extraction Loss->Action2

Diagnostic logic tree for identifying and resolving yield losses in diazaspiro[1]octane synthesis.

Quantitative Data: Reduction System Comparison

Selecting the correct reduction system is the single largest variable dictating overall yield. Below is a comparative analysis of common methodologies for reducing the 5,8-diketo intermediate.

Reducing Agent SystemSolventTemp / TimeTypical YieldMechanistic Causality & Practical Notes
NaBH4 + BF3·Et2O THF65°C / 20 h70–75% Generates diborane in situ. Highly effective for sterically hindered lactams[4]. Requires rigorous acidic methanolysis to break the resulting B-N complex[5].
BH3·THF Complex THF65°C / 19 h55–60% Milder and commercially available as a liquid[5]. However, BH3·THF degrades over time, often leading to incomplete reduction if the reagent titer is low.
LiAlH4 THF65°C / 12 h< 40% Overly harsh. Promotes ring-opening of the cyclopropane moiety. Aluminum salts form intractable emulsions during workup, trapping the hydrophilic product.

Self-Validating Experimental Protocol

The following protocol details the critical reduction of 7-benzyl-4,7-diazaspiro[1]octane-5,8-dione and subsequent conversion to the dihydrochloride salt. It is designed as a self-validating system —meaning the protocol includes built-in checkpoints (IPCs) to ensure the chemical state is correct before proceeding to the next step, preventing cascading failures.

Phase 1: Reduction & Amine Liberation
  • Setup: Suspend 7-benzyl-4,7-diazaspiro[1]octane-5,8-dione (1.0 eq) in anhydrous THF (10 mL/g) under a strict nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C. Add Sodium Borohydride (NaBH4, 8.0 eq)[5]. Slowly dropwise add Boron Trifluoride Diethyl Etherate (BF3·Et2O, 6.0 eq) while maintaining the internal temperature below 10 °C[5].

    • Self-Validation Check: You must observe steady hydrogen gas evolution. Lack of gas indicates degraded NaBH4 or wet solvent.

  • Reflux: Heat the reaction to 65 °C (reflux) for 20 hours[5].

  • IPC Check: Pull a 50 µL aliquot, quench in MeOH, and run LC-MS.

    • Validation: The mass of the diketo starting material and mono-keto intermediate must be <1% relative to the product. If not, continue refluxing for 4 hours.

  • Methanolysis (Critical Step): Cool to 0 °C. Slowly add Methanol (5 mL/g) to quench excess hydride, followed by 6N aqueous HCl until the pH is < 2[5]. Heat to reflux for 1 hour to destroy the amine-borane complex.

  • Workup: Concentrate the solvent under reduced pressure. Basify the aqueous residue to pH 10 using 50% NaOH (keep temperature < 20 °C)[5]. Extract with Dichloromethane (3 x 10 volumes). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the free benzyl-protected amine as an oil.

Phase 2: Deprotection & Dihydrochloride Salt Formation

(Assuming transition to the Boc-protected derivative or direct debenzylation via Pd/C hydrogenation has been performed to yield the free base).

  • Dissolution: Dissolve the crude 4,7-diazaspiro[1]octane free base (or Boc-protected precursor) in anhydrous Ethyl Acetate (10 mL/g).

  • Salt Formation: Cool to 5 °C. Slowly add 4M HCl in 1,4-Dioxane (3.0 eq).

    • Self-Validation Check: An immediate white precipitate should form. If the solution turns cloudy but oils out, trace water is present. Add anhydrous MgSO4 to the mixture, filter, and re-subject to HCl gas.

  • Isolation: Stir for 2 hours at room temperature to ensure complete crystallization. Filter the highly crystalline 4,7-diazaspiro[1]octane dihydrochloride[2] under a blanket of nitrogen (it is hygroscopic). Wash with cold, dry Ethyl Acetate and dry under high vacuum at 40 °C to constant weight.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro[1] octane compound - Google Patents. Available at:

  • Synthesis method of tert-butyl 4,7-diazaspiro[1]octyl-7-formate - Google Patents. Available at:

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC. Available at: [Link]

  • 4,7-diaza-spiro[1]octane dihydrochloride/145122-56-1 - Hangzhou Longshine Bio-Tech Co.,LTD. Available at: [Link]

Sources

Optimization

purification techniques for 4,7-diazaspiro[2.5]octane hydrochloride mixtures

Technical Support Center: 4,7-Diazaspiro[1]octane Hydrochloride Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,7-Diazaspiro[1]octane Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4,7-diazaspiro[1]octane hydrochloride mixtures.

This spirocyclic diamine is a highly valuable, structurally complex building block, most notably utilized in the synthesis of the SMN2 splicing modifier2[2]. However, isolating the pure hydrochloride salt from crude synthetic mixtures is notoriously difficult due to its extreme hydrophilicity and the presence of structurally similar polyamine byproducts[3].

The most robust and scalable strategy to achieve high purity avoids direct crystallization of the crude salt. Instead, it relies on orthogonal protection—specifically, forming the mono-Boc derivative (), which allows for standard chromatographic purification before a final deprotection step[1].

Purification Strategy Workflow

PurificationWorkflow Crude Crude 4,7-diazaspiro[2.5]octane HCl Mixture Freebase Free-Basing (NaOH) & Extraction Crude->Freebase pH > 12 Boc Selective Boc-Protection (Biphasic System) Freebase->Boc Aqueous/Organic Separation Chromatography Silica Gel Chromatography (Organic Phase) Boc->Chromatography Isolate Mono-Boc Deprotection HCl Deprotection (Dioxane/MeOH) Chromatography->Deprotection Purified Intermediate Pure Pure 4,7-diazaspiro[2.5]octane Dihydrochloride Deprotection->Pure Crystallization

Workflow for the purification of 4,7-diazaspiro[1]octane via orthogonal Boc-protection.

Troubleshooting & FAQs

Q: Why does my 4,7-diazaspiro[1]octane dihydrochloride co-elute with inorganic salts during reverse-phase HPLC? A: As a low-molecular-weight diamine, it lacks sufficient lipophilicity to be retained on standard C18 columns under typical acidic aqueous conditions. The protonated amines repel the hydrophobic stationary phase, causing the compound to elute in the void volume alongside inorganic salts. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase. Alternatively, use ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) in standard reverse-phase HPLC to increase the apparent hydrophobicity of the protonated diamine.

Q: During the Boc-protection step, I observe significant di-Boc formation. How can I maximize the mono-Boc intermediate? A: The two nitrogen atoms in 4,7-diazaspiro[1]octane have distinct steric environments. The N4 position (within the piperazine ring) is less sterically hindered than the N7 position (adjacent to the spiro-cyclopropyl group)[4]. However, excess reagent or elevated temperatures will force di-protection. Solution: Perform the reaction at 0–5 °C using strictly 1.0 equivalent of Boc-anhydride. Employing a biphasic solvent system (e.g., DCM/water) with controlled pH ensures the more basic, less hindered amine reacts preferentially while minimizing over-reaction.

Q: What is the optimal solvent system for the final recrystallization of the dihydrochloride salt? A: The dihydrochloride salt is highly soluble in water but practically insoluble in non-polar organics. Solution: A solvent/anti-solvent approach is highly effective. Dissolve the crude salt in a minimum amount of hot methanol, then slowly add acetone or ethanol as the anti-solvent until the solution becomes cloudy. Allow it to cool slowly to room temperature to promote the growth of a high-purity crystalline lattice.

Quantitative Physicochemical Data

Understanding the physicochemical properties of this spirocycle is critical for designing an effective purification route.

PropertyValueExperimental Implication
Molecular Weight 112.18 g/mol (Free base)185.09 g/mol (Di-HCl)Critical for exact stoichiometric calculations during Boc-protection to avoid over-reaction.
Predicted pKa ~10.17[5]Requires highly basic conditions (pH > 12) to fully deprotonate the secondary amines for organic extraction.
Aqueous Solubility Highly SolubleNecessitates HILIC or ion-pairing agents for standard LC-MS analysis.
Organic Solubility Poor (HCl salt)High (Boc-derivative)Drives the necessity of orthogonal protection strategies prior to silica gel chromatography.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Free-Basing and Selective Mono-Boc Protection

Objective: Convert the crude, highly polar HCl mixture into a lipophilic, chromatographable mono-Boc intermediate.

  • Free-basing: Dissolve the crude 4,7-diazaspiro[1]octane hydrochloride mixture in distilled water. Slowly add 10M NaOH under stirring until the aqueous layer reaches pH > 12.

    • Causality: The predicted pKa of the secondary amines is ~10.2[5]. To ensure complete deprotonation for organic extraction, the pH must be at least two units above the pKa.

    • Self-Validation: Test the aqueous layer with broad-range pH paper. Extract a 1 mL test aliquot with Dichloromethane (DCM) and evaporate the organic layer on a watch glass. If no oily residue remains, the aqueous pH is too low; add more NaOH.

  • Extraction: Extract the aqueous phase with DCM (3 x 50 mL). Combine the organic layers.

  • Selective Protection: Cool the combined DCM extract to 0–5 °C in an ice bath. Add exactly 1.0 equivalent of di-tert-butyl dicarbonate (Boc2O) dropwise over 30 minutes.

    • Causality: Low temperatures and exact stoichiometry kinetically favor mono-protection at the less hindered N4 position, preventing the formation of the highly lipophilic di-Boc impurity[4].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the baseline free-amine spot and the appearance of a single mid-Rf spot confirms successful mono-protection. If a high-Rf spot appears, di-protection has occurred due to poor temperature control or excess reagent.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure mono-Boc intermediate.

Protocol 2: Deprotection and Recrystallization of the Dihydrochloride Salt

Objective: Remove the Boc group and isolate the pure API-grade dihydrochloride salt.

  • Deprotection: Dissolve the purified mono-Boc intermediate in methanol. Add a solution of 4M HCl in dioxane (3.0 equivalents) and stir at room temperature for 2 hours.

    • Causality: The acidic conditions cleave the tert-butyl carbamate, releasing isobutylene gas and carbon dioxide, leaving the protonated diamine in solution.

  • Solvent Exchange & Dissolution: Evaporate the solvent under reduced pressure to yield a crude solid. Redissolve this solid in a minimum volume of hot methanol (approx. 60 °C).

    • Causality: The salt is highly soluble in hot polar protic solvents. Using a minimum volume ensures the solution is near saturation, which is required for efficient crystallization.

  • Anti-Solvent Crystallization: Slowly add acetone dropwise to the hot methanol solution until persistent turbidity (the cloud point) is observed.

    • Causality: Acetone acts as an anti-solvent, drastically reducing the dielectric constant of the medium and forcing the ionic salt to precipitate.

    • Self-Validation: If the solution "oils out" (forms a biphasic liquid mixture) instead of forming solid crystals, the anti-solvent addition was too fast or the mixture was not hot enough. Reheat the mixture until clear, and cool at a slower rate (e.g., 5 °C/hour) to promote proper crystal lattice formation.

  • Isolation: Filter the resulting white crystals, wash with cold acetone, and dry under a vacuum to yield pure 4,7-diazaspiro[1]octane dihydrochloride.

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: PMC (nih.gov) URL:2

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam Source: MDPI URL:4

  • Process for preparation of risdiplam, novel intermediates, and process for preparation thereof Source: Google Patents (WO2024154148A1) URL:1

  • 4,7-DIAZA-SPIRO[1]OCTANE-4-CARBOXYLIC ACID TERT ... Source: Guidechem URL:5

  • CAS No 145122-56-1 4,7-DIAZASPIRO[1]OCTANE DIHYDROCHLORIDE Pharmaceutical Intermediates Source: Afinechem URL:3

  • CAS 674792-08-6: tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate Source: CymitQuimica URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 4,7-Diazaspiro[2.5]octane Hydrochloride

Welcome to the technical support center for the amidation of 4,7-diazaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 4,7-diazaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed causal explanations and actionable protocols.

Q1: I'm observing low to no product yield. What are the likely causes and how can I improve it?

Low yields in the amidation of 4,7-diazaspiro[2.5]octane hydrochloride can be a significant hurdle.[1] The issue often stems from a combination of factors including incomplete reaction, side product formation, or product decomposition.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Inefficient Amine Neutralization

4,7-diazaspiro[2.5]octane is supplied as a hydrochloride salt to improve its stability and handling. The presence of the hydrochloride necessitates the use of a base to liberate the free amine for the amidation reaction. Inadequate neutralization will result in a low concentration of the nucleophilic amine, thereby limiting product formation.

  • Solution:

    • Stoichiometry of the Base: Ensure at least two equivalents of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), are used. One equivalent will neutralize the hydrochloride salt, and the second will neutralize the acid generated from the carboxylic acid activation. Some protocols suggest that an excess of base, up to 6 equivalents, can drive the reaction to completion.[2]

    • Base Strength: While common organic bases are often sufficient, consider the pKa of the conjugate acid of the base. A base whose conjugate acid has a pKa significantly higher than that of the amine will more effectively ensure complete deprotonation.

Potential Cause 2: Suboptimal Coupling Reagent and Conditions

The choice of coupling reagent and the conditions for the activation of the carboxylic acid are critical for efficient amide bond formation.[3]

  • Solution:

    • Screen Coupling Reagents: If standard carbodiimide reagents like EDC are providing low yields, consider switching to more potent uronium or phosphonium salt-based reagents.[4] HATU, HBTU, and PyBOP are excellent alternatives known for their high coupling efficiency and ability to suppress racemization.[4][5][6]

    • Pre-activation: For uronium reagents like HATU, pre-activating the carboxylic acid is a key step.[5] This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or DCM for a period before adding the 4,7-diazaspiro[2.5]octane.[5][7] This allows for the formation of the highly reactive OAt-active ester, which then readily reacts with the amine.[5]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key Advantages
EDCNHS or Sulfo-NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts.[3]
HATUNoneDIPEA, TEADMF, DCMHigh reactivity, low racemization.[5][6]
PyBOPNoneDIPEA, TEADMF, DCMHigh efficiency, good for hindered amines.[4]

Table 1. Comparison of Common Coupling Reagents for Amidation.

Potential Cause 3: Reaction Temperature and Time

Amidation reactions can be sensitive to temperature.

  • Solution:

    • Temperature Screening: While many amidations proceed at room temperature, some may require cooling to 0°C to minimize side reactions, while others may need gentle heating to overcome activation barriers.[1] Systematically screen temperatures from 0°C to 50°C.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress over time to determine the optimal reaction duration and to check for product decomposition.[1]

Q2: I'm observing significant formation of side products. How can I minimize them?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired amide.

Potential Cause 1: Reaction of the Amine with the Coupling Reagent

Uronium-based coupling reagents like HATU can react with the amine nucleophile, leading to the formation of a guanidinium byproduct and consuming the amine starting material.[7]

  • Solution:

    • Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[7] This ensures that the highly reactive activated ester is readily available to react with the amine as soon as it is introduced.

Potential Cause 2: Double Acylation

Since 4,7-diazaspiro[2.5]octane is a diamine, double acylation is a potential side reaction, especially if the stoichiometry is not carefully controlled.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the 4,7-diazaspiro[2.5]octane hydrochloride (e.g., 1.1 to 1.2 equivalents) relative to the carboxylic acid to favor mono-amidation.

    • Slow Addition: Adding the activated carboxylic acid solution dropwise to the solution of the diamine can also help to minimize the formation of the di-acylated product.

Experimental Workflow for Optimizing Amidation

Amidation_Optimization_Workflow Start Start: Low Yield Observed Check_Base Step 1: Verify Base Stoichiometry (>=2 eq. DIPEA/TEA) Start->Check_Base Initial Check Screen_Coupling Step 2: Screen Coupling Reagents (e.g., EDC/NHS, HATU, PyBOP) Check_Base->Screen_Coupling If yield is still low Pre_Activation Step 3: Implement Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Screen_Coupling->Pre_Activation Select best reagent Optimize_Temp Step 4: Optimize Temperature (0°C, RT, 40°C) Pre_Activation->Optimize_Temp If side products persist Monitor_Reaction Step 5: Monitor Reaction Progress (TLC, LC-MS) Optimize_Temp->Monitor_Reaction Fine-tuning Workup Step 6: Optimized Work-up & Purification Monitor_Reaction->Workup Reaction complete Success Successful Amidation (High Yield, High Purity) Workup->Success

Caption: Workflow for troubleshooting and optimizing the amidation of 4,7-diazaspiro[2.5]octane.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the amidation of 4,7-diazaspiro[2.5]octane hydrochloride.

Q1: What are the recommended starting conditions for a first-time amidation with 4,7-diazaspiro[2.5]octane hydrochloride?

For an initial attempt, a robust set of conditions is recommended to maximize the chances of success.

  • Recommended Protocol:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

    • In a separate flask, dissolve 4,7-diazaspiro[2.5]octane hydrochloride (1.2 eq.) in anhydrous DMF.

    • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

Q2: Which solvents are suitable for this reaction?

The choice of solvent can influence reaction rates and solubility of reagents.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Generally the solvent of choice due to its excellent solvating properties for a wide range of organic molecules, including polar starting materials and reagents.

    • Dichloromethane (DCM): A good alternative, especially if the starting materials are less polar. It is easier to remove during work-up than DMF.

    • Acetonitrile (ACN): Can also be used and may be advantageous for purification by preparative HPLC.[7]

Q3: How should I work up and purify the final product?

A standard aqueous work-up followed by chromatography is typically effective.

  • General Work-up and Purification Protocol:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 1N HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Q4: Are there any specific safety precautions I should take when working with 4,7-diazaspiro[2.5]octane hydrochloride and the coupling reagents?

Standard laboratory safety practices should always be followed.

  • Safety Information:

    • Always work in a well-ventilated fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

    • 4,7-diazaspiro[2.5]octane and its derivatives may cause skin and eye irritation.[8] Avoid inhalation and direct contact.[8]

    • Consult the Safety Data Sheet (SDS) for all reagents before use.[9][10]

References

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. Retrieved from [Link]

  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Google Patents. (2018). CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative.
  • Quick Company. (n.d.). Solid Dispersion(s) Of 7 (4,7 Diazaspiro [2.5] Octan 7 Yl) 2 (2,8 Dimethylimidazo[1,2 B] Pyridazin 6 Yl) Pyrido 4 H [1,2 A] Pyrimidin 4 One. Retrieved from [Link]

  • European Patent Office. (n.d.). Azaspiroheptanes and octanes and processes for their production - EP 0550025 A1. Retrieved from [Link]

  • ACS Publications. (2022). 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • Eureka by PatSnap. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ACS Publications. (2022). 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • PubMed. (2019). Base-Promoted Amidation and Esterification of Imidazolium Salts via Acyl C-C Bond Cleavage: Access to Aromatic Amides and Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of 4,7-Diazaspirooctane Hydrochloride

Technical Support Center: Troubleshooting NMR Spectra of 4,7-Diazaspiro[1]octane Hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NMR Spectra of 4,7-Diazaspiro[1]octane Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4,7-diazaspiro[1]octane hydrochloride —a highly valuable spirocyclic diamine building block frequently utilized in the synthesis of complex therapeutics, such as the SMN2 splicing modifier Risdiplam [1].

Due to its unique spiro-fused cyclopropane-piperazine architecture and highly polar ionic nature, analyzing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to ensure absolute spectral integrity.

Part 1: Sample Preparation & Solvent Effects

Q: My sample is completely insoluble in CDCl₃, and the resulting spectrum shows only baseline noise. What solvent should I use? A: 4,7-diazaspiro[1]octane is typically supplied as a hydrochloride (often dihydrochloride) salt. The ionic nature of the protonated piperazine nitrogens renders the crystal lattice highly stable and completely insoluble in non-polar or moderately polar halogenated solvents like chloroform-d (CDCl₃).

  • Solution: You must switch to a highly polar deuterated solvent. Deuterium oxide (D₂O) is the gold standard for maximum solubility. However, D₂O will rapidly exchange with the NH₂⁺ protons, rendering them invisible. If observing the exchangeable nitrogen protons is critical for your structural proof, use dimethyl sulfoxide-d₆ (DMSO-d₆).

Q: I observe a massive, broad signal around 3.3 ppm (in DMSO-d₆) or 4.8 ppm (in D₂O) that completely obscures my piperazine ring signals. What is this, and how do I remove it? A: This is a classic symptom of severe water contamination. Hydrochloride salts are notoriously hygroscopic and act as desiccants, readily absorbing atmospheric moisture during handling. Because the piperazine protons (C5, C6, C8) typically resonate between 3.1 and 3.7 ppm, a large water peak in DMSO-d₆ (which appears at exactly 3.33 ppm) will directly overlap with your target signals[2].

  • Solution: Execute Protocol 1 below to desiccate the sample. Do not attempt to computationally subtract the peak, as it will distort the integration of the underlying piperazine signals.

Table 1: Trace Water Impurity Shifts in Common NMR Solvents [2]
SolventWater Shift (ppm)Temperature DependencyOverlap Risk with Spirocycle Signals
D₂O 4.79HighLow (Far from piperazine signals)
DMSO-d₆ 3.33HighCritical (Direct overlap with C8/C5/C6)
CDCl₃ 1.56LowModerate (Near cyclopropane signals)
CD₃OD 4.87HighLow

Part 2: Spectral Interpretation & Conformational Dynamics

Q: The signals for the piperazine ring protons (C5, C6, C8) are extremely broad and poorly resolved at room temperature. Is my sample degrading? A: No, your sample is likely perfectly intact. This line broadening is a physical phenomenon caused by the conformational dynamics of the piperazine ring. The piperazine ring undergoes a continuous "chair-to-chair" inversion. While the spiro-fused cyclopropane ring introduces steric constraints, the inversion barrier at 298 K places the molecule in the intermediate exchange regime on the NMR timescale. This causes rapid transverse relaxation (T₂), leading to broad, unresolved humps rather than sharp multiplets.

  • Solution: Perform Variable Temperature (VT) NMR (Protocol 2 ) to push the molecule into the fast exchange regime.

Q: Why do the cyclopropane protons (C1, C2) appear as a complex multiplet rather than a simple singlet or triplet? A: The cyclopropane ring (C1, C2) is fused at the spiro carbon (C3). Because the adjacent piperazine ring is puckered (non-planar), the spatial environment "above" the cyclopropane ring is magnetically distinct from the environment "below" it. Consequently, the geminal protons on C1 and C2 are diastereotopic. They couple with each other to form an AA'BB' spin system, resulting in a complex multiplet typically observed in the highly shielded region (0.80–1.20 ppm).

Table 2: Typical ¹H NMR Chemical Shifts & Assignments (in D₂O)
PositionMultiplicityIntegrationTypical Shift (ppm)Structural Assignment
C1, C2 Multiplet (AA'BB')4H0.80 - 1.20Diastereotopic cyclopropane protons
C8 Singlet (or broad)2H3.10 - 3.30Isolated piperazine CH₂ adjacent to spiro carbon
C5, C6 Multiplet (broad)4H3.40 - 3.70Adjacent piperazine CH₂ groups
NH₂⁺ Singlet (broad)4H~8.00 - 9.00Protonated amines (Visible in DMSO-d₆ only)

Part 3: Regioselectivity & 2D NMR Verification

Q: I am using this compound as an intermediate for drug synthesis and need to selectively protect one nitrogen. How can I use NMR to prove which nitrogen (N4 vs. N7) reacted? A: The 4,7-diazaspiro[1]octane core is inherently asymmetric. The N4 position is sterically hindered by the adjacent spiro-cyclopropane ring (C3), whereas the N7 position is relatively unobstructed[1]. Kinetic functionalization (e.g., Boc protection) heavily favors N7.

To definitively prove regioselectivity, utilize 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • If N7 is protected: The protons on C8 (~3.2 ppm) will retain a strong ³J correlation to the spiro carbon (C3), while the protons on C6 will show a new ³J correlation to the carbamate carbonyl carbon of the protecting group.

  • If N4 is protected: The steric bulk shifts the local magnetic environment, and the ³J correlations from the C5 protons to the spiro carbon (C3) will be significantly altered.

Diagnostic Workflows & Logical Relationships

NMR_Workflow A Poor NMR Spectrum (4,7-diazaspiro[2.5]octane HCl) B Assess Solubility A->B C Switch to D2O or DMSO-d6 B->C Insoluble (CDCl3) D Assess Peak Shape B->D Soluble E Massive Peak at 3.3/4.8 ppm? D->E F Desiccate / Lyophilize Sample E->F Yes (Water) G Broad Piperazine Signals? E->G No F->D Re-run H Perform VT-NMR (e.g., 353 K) G->H Yes (Exchange) I Proceed with 2D NMR (HSQC/HMBC) G->I No (Sharp) H->I

Caption: Workflow for diagnosing and resolving common NMR spectral issues for 4,7-diazaspiro[1]octane HCl.

Regioselectivity Core 4,7-diazaspiro[2.5]octane Core N4 N4 Position (Adjacent to Spiro C3) Core->N4 N7 N7 Position (Unobstructed) Core->N7 Steric High Steric Hindrance (Cyclopropane Ring) N4->Steric Kinetic Low Steric Hindrance N7->Kinetic Protect4 Difficult to Functionalize (Requires harsh conditions) Steric->Protect4 Protect7 Primary Site for Functionalization (e.g., Boc protection) Kinetic->Protect7

Caption: Steric influence of the spiro-cyclopropane ring on the regioselective functionalization of N4 vs. N7.

Experimental Protocols

Protocol 1: Anhydrous Sample Preparation for Hygroscopic Salts

This protocol acts as a self-validating system to ensure water peaks do not mask critical structural data.

  • Initial Desiccation: Transfer 5–10 mg of the 4,7-diazaspiro[1]octane hydrochloride salt into a pre-weighed, oven-dried vial. Place the vial in a vacuum desiccator over P₂O₅ or Drierite for a minimum of 12 hours.

  • Lyophilization (For heavily hydrated samples): Dissolve the salt in 0.5 mL of D₂O, freeze it in liquid nitrogen, and lyophilize overnight. This forces the exchange of any strongly bound H₂O for D₂O, shifting the residual solvent peak away from the piperazine region.

  • Solvent Addition: Under a dry nitrogen atmosphere (or inside a glovebox), add 0.6 mL of high-purity, ampouled deuterated solvent (e.g., DMSO-d₆ containing 0.03% v/v TMS).

  • Self-Validation (Water Check): Acquire a preliminary ¹H NMR spectrum. If a broad peak appears at 3.33 ppm, spike the sample with 5 μL of D₂O. If the peak shifts downfield and increases in integration, it is definitively confirmed as water, validating the need for stricter anhydrous handling.

Protocol 2: Variable Temperature (VT) NMR for Conformational Deconvolution

This protocol resolves line broadening caused by intermediate conformational exchange.

  • Probe Calibration: Calibrate the NMR probe temperature using a standard ethylene glycol sample to ensure accurate thermal readings at high temperatures.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Document the line widths at half-maximum (FWHM) for the piperazine signals (3.1–3.7 ppm).

  • Heating Gradient: Increment the probe temperature in 10 K steps up to 353 K (80 °C). Allow 5 minutes of thermal equilibration at each step before acquiring the FID. As temperature increases, the exchange rate exceeds the NMR timescale, time-averaging the conformers into sharp peaks.

  • Self-Validation (Reversibility Check): After reaching the maximum temperature and observing sharp peaks, cool the probe back to 298 K and re-acquire the spectrum. The line broadening must return exactly as before. If the peaks remain sharp or new peaks appear, the sample has thermally degraded rather than undergone reversible conformational exchange.

References

  • Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: Molecules (MDPI) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 4,7-Diazaspiro[2.5]octane Hydrochloride

Welcome to the comprehensive technical support guide for 4,7-diazaspiro[2.5]octane hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 4,7-diazaspiro[2.5]octane hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical guidance for the effective handling, storage, and utilization of this valuable spirocyclic diamine. Drawing upon established principles of chemical stability and extensive experience in synthetic applications, this guide offers a self-validating framework to ensure the integrity of your experiments and the reliability of your results.

Section 1: Compound Profile and Key Characteristics

4,7-Diazaspiro[2.5]octane hydrochloride is a unique bifunctional molecule featuring a cyclopropane ring fused to a piperazine moiety. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile building block in medicinal chemistry and materials science.

PropertyValueSource
Chemical Formula C₆H₁₂N₂·2HCl[1]
Molecular Weight 185.09 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 145122-56-1[3]

Section 2: Handling and Storage Stability

The long-term stability and integrity of 4,7-diazaspiro[2.5]octane hydrochloride are critically dependent on proper handling and storage procedures. As with many amine hydrochlorides, this compound exhibits hygroscopic tendencies, meaning it can absorb moisture from the atmosphere.

Frequently Asked Questions (FAQs) on Handling and Storage

Q: My container of 4,7-diazaspiro[2.5]octane hydrochloride arrived as a solid, but has become clumpy or sticky. What happened?

A: This is a classic sign of moisture absorption. 4,7-Diazaspiro[2.5]octane hydrochloride is hygroscopic, and exposure to ambient humidity will cause the solid particles to adsorb water, leading to clumping and eventually deliquescence (dissolving in the absorbed water). To mitigate this, always handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).

Q: What are the ideal storage conditions for this compound?

A: For optimal stability, 4,7-diazaspiro[2.5]octane hydrochloride should be stored in a tightly sealed container in a cool, dry place. The use of a desiccator containing a drying agent like silica gel or Drierite® is highly recommended to maintain a low-humidity environment. For long-term storage, refrigeration (2-8 °C) is advisable.[4]

Q: I need to weigh out a precise amount of the compound, but the reading on the balance is drifting. What could be the cause?

A: Balance drift when weighing hygroscopic materials is a common issue. As the compound absorbs moisture from the air, its mass increases, causing the reading to be unstable. To obtain an accurate weight, it is best to weigh the compound in a controlled atmosphere, such as a glove box. If a glove box is not available, you can minimize moisture uptake by weighing the compound quickly and using a container with a small opening.

Troubleshooting Guide: Weighing and Dispensing

Problem Potential Cause Recommended Solution
Unstable balance reading Hygroscopicity; moisture absorption from the air.Weigh the compound in a glove box or a dry, inert atmosphere. If unavailable, weigh quickly into a tared, sealed vial.
Clumping or poor flowability Partial hydration of the solid.If the compound has already absorbed some moisture, it may be possible to dry it under high vacuum. However, prevention is key.
Difficulty in transferring the solid Static electricity or stickiness due to moisture.Use an anti-static gun on the container and weighing tools. For sticky material, consider dissolving it in a suitable anhydrous solvent for transfer via syringe.

Section 3: Stability in Solution and Potential Degradation Pathways

While the solid hydrochloride salt is relatively stable when stored correctly, the stability of 4,7-diazaspiro[2.5]octane in solution is dependent on the solvent, pH, and presence of other reactive species.

Frequently Asked Questions (FAQs) on Solution Stability

Q: What solvents are recommended for dissolving 4,7-diazaspiro[2.5]octane hydrochloride?

A: As a dihydrochloride salt, it is readily soluble in water and polar protic solvents like methanol and ethanol. Solubility in less polar organic solvents may be limited. To use it in aprotic organic solvents for reactions, it is often necessary to first neutralize the salt with a suitable base to generate the free amine.

Q: Are there any known degradation pathways for this compound in solution?

A: While specific forced degradation studies on 4,7-diazaspiro[2.5]octane hydrochloride are not extensively published, potential degradation pathways for similar amine-containing structures can be inferred. These include:

  • Oxidation: The nitrogen atoms, particularly the secondary amine, are susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to air over extended periods. This could lead to the formation of N-oxides or other oxidized species.

  • Reaction with Carbon Dioxide: In the presence of atmospheric carbon dioxide, the free amine form can react to form carbamates, especially in aprotic solvents.

Diagram: Potential Degradation Logic

Potential Degradation Pathways A 4,7-Diazaspiro[2.5]octane B Oxidative Degradation A->B Air, Metal Ions C Carbamate Formation A->C CO2 (as free amine) D N-Oxide Species B->D E Other Oxidized Products B->E F Carbamate Adduct C->F

Caption: Potential degradation pathways for 4,7-diazaspiro[2.5]octane.

Section 4: Purity Assessment and Analytical Methods

Ensuring the purity of 4,7-diazaspiro[2.5]octane hydrochloride is crucial for the success of subsequent synthetic steps. A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main compound from potential impurities. A reversed-phase method is typically suitable.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for non-chromophoric amines. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For definitive identification, coupling with a mass spectrometer (LC-MS) is recommended.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any organic impurities.

  • Solvent: A deuterated solvent in which the compound is soluble, such as D₂O or CD₃OD.

  • Internal Standard: For quantitative NMR (qNMR) to determine absolute purity, a certified internal standard with a known concentration should be used.

Troubleshooting Guide: Purity Analysis

Problem Potential Cause Recommended Action
Broad or tailing peaks in HPLC Secondary interactions with the column stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase or use a column specifically designed for amine analysis.
Unexpected signals in NMR spectrum Residual solvent, moisture, or impurities.Compare the spectrum to a reference. Drying the sample under vacuum may remove residual solvent and water.
Discrepancy between HPLC and NMR purity Presence of non-UV active or non-ionizable impurities (not seen by UV or MS) or impurities that co-elute in HPLC.This highlights the importance of using orthogonal analytical techniques. Investigate the identity of the impurity by other methods if necessary.

Section 5: Troubleshooting in Synthetic Applications

The unique structural features of 4,7-diazaspiro[2.5]octane hydrochloride can present specific challenges in its application as a synthetic intermediate.

Frequently Asked Questions (FAQs) in Synthesis

Q: I am trying to perform a reaction with the free amine, but my yields are low. What could be the issue?

A: Incomplete neutralization of the dihydrochloride salt is a common reason for low yields. Ensure that you are using at least two equivalents of a suitable base to fully deprotonate both amine nitrogens. The choice of base and solvent is critical. For instance, in aprotic solvents, an organic base like triethylamine or diisopropylethylamine is often used. The resulting ammonium salt byproduct may precipitate and can be removed by filtration.

Q: I am observing the formation of multiple products in my reaction. What are the possible side reactions?

A: The two nitrogen atoms in 4,7-diazaspiro[2.5]octane have different steric environments and nucleophilicity. This can lead to mixtures of mono- and di-substituted products if the reaction conditions are not carefully controlled. To favor mono-substitution, consider using a protecting group strategy or carefully controlling the stoichiometry of your reagents.

Diagram: Synthetic Utility and Control

Synthetic Control A 4,7-Diazaspiro[2.5]octane (as free amine) B Mono-alkylation/acylation A->B 1 eq. Electrophile Controlled Conditions C Di-alkylation/acylation A->C >2 eq. Electrophile D Desired Mono-substituted Product B->D E Di-substituted Byproduct C->E

Caption: Controlling selectivity in reactions with 4,7-diazaspiro[2.5]octane.

By understanding the inherent properties of 4,7-diazaspiro[2.5]octane hydrochloride and implementing the best practices outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes.

References

  • GSRS. (n.d.). 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • PatSnap. (2015, December 2). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PMC. (n.d.). Development and clinical application of a stability-indicating chromatography technique for the quantification of diazoxide. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, December 19). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (n.d.). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Escape from Flatland: Conformational Rigidity of 4,7-Diazaspiro[2.5]octane Hydrochloride vs. Linear Diamines

The "Escape from Flatland" Paradigm In contemporary drug discovery, the strategic shift from planar, two-dimensional structures to complex, sp³-rich three-dimensional architectures is widely recognized as the "escape fro...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

In contemporary drug discovery, the strategic shift from planar, two-dimensional structures to complex, sp³-rich three-dimensional architectures is widely recognized as the "escape from flatland"[1]. Within this paradigm, spirocyclic diamines have emerged as privileged scaffolds. A premier example is 4,7-diazaspiro[2.5]octane hydrochloride , a conformationally restricted building block that serves as a critical pharmacophoric element in modern therapeutics, most notably in the spinal muscular atrophy (SMA) drug Risdiplam.

To fully leverage these molecules, researchers must objectively understand how the conformational rigidity of spirocyclic systems compares to traditional linear diamines (such as ethylenediamine or putrescine derivatives) and how this rigidity translates into measurable thermodynamic and physicochemical advantages.

Structural Causality: The Thermodynamics of Rigidity

The fundamental advantage of 4,7-diazaspiro[2.5]octane over linear diamines lies in its restricted rotational freedom. Linear diamines possess multiple rotatable bonds, existing as a highly flexible ensemble of rapidly interconverting conformers in solution. When a linear diamine binds to a biological target, it is forced to freeze into a single bioactive conformation. This loss of degrees of freedom results in a massive entropic penalty ( −TΔS>0 ), which diminishes overall binding affinity[2].

In contrast, the [2.5] spirocyclic system—featuring a cyclopropane ring fused to a diaza-heterocycle—locks the nitrogen atoms into a strict spatial geometry[3]. This conformational restriction "pre-organizes" the pharmacophore. Because the molecule is already frozen in a geometry that mimics the bioactive conformation, the entropic cost of binding is minimized.

Furthermore, the stereoelectronic strain inherent in the spiro-fusion modulates the basicity of the amines. Conformationally restricted cyclic systems typically exhibit lower pKa values than their highly basic linear counterparts, which directly enhances lipophilicity, membrane permeability, and oral bioavailability[4].

G A Linear Diamines (High Flexibility) C High Entropic Penalty (-TΔS > 0) A->C Target Binding B 4,7-Diazaspiro[2.5]octane (High Rigidity) D Low Entropic Penalty (Pre-organized) B->D Target Binding E Lower Target Affinity (Higher IC50) C->E F Higher Target Affinity (Lower IC50) D->F

Thermodynamic logic of target binding: Rigid spirocycles vs flexible linear diamines.

Comparative Quantitative Data

The table below summarizes the contrasting physicochemical profiles of 4,7-diazaspiro[2.5]octane hydrochloride against a representative linear diamine (e.g., N,N'-dimethylethylenediamine).

Property4,7-Diazaspiro[2.5]octane HClLinear DiaminesMechanistic Causality
Rotatable Core Bonds 0≥ 3Spiro-fusion eliminates core bond rotation, locking the 3D vector.
Entropic Penalty upon Binding LowHighPre-organization minimizes entropy loss, driving tighter target binding.
Amine Basicity (pKa) ~8.5 - 9.0~10.0 - 10.5Ring strain and inductive effects lower basicity, improving membrane permeability.
Target Selectivity HighLowRigid geometry prevents off-target "induced-fit" binding.
3D Character (Fsp³) High (Locked spatial vectors)High (But flat time-averaged state)Improved spatial orientation for deep, complex protein binding pockets.

Self-Validating Experimental Methodologies

To objectively verify the conformational and thermodynamic advantages of 4,7-diazaspiro[2.5]octane over linear diamines, the following self-validating protocols must be employed.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: To prove that the spirocycle is rigid in solution (and not just in a crystal lattice), we must measure the energy barrier to ring-flipping. Linear diamines show signal averaging at room temperature due to rapid rotation, whereas rigid spirocycles maintain distinct diastereotopic proton signals.

  • Sample Preparation: Dissolve 5 mg of 4,7-diazaspiro[2.5]octane hydrochloride and 5 mg of the linear diamine control in separate NMR tubes containing 0.6 mL of D₂O.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298K (400 MHz or higher).

  • Thermal Titration: Cool the probe to 250K, then acquire spectra at 10K increments up to 350K.

  • Data Extraction: Track the line broadening and coalescence of the diastereotopic protons on the spirocyclic rings.

  • Validation Checkpoint: The system is self-validating if the total integral of the exchanging peaks remains constant across all temperatures. If the integral drops, sample degradation has occurred, and the run must be discarded. Calculate the activation energy ( ΔG‡ ) using the Eyring equation at the coalescence temperature.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: To prove that enhanced affinity is driven by pre-organization (entropy), we must decouple the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. ITC is the only technique that measures ΔH directly.

  • Cell Preparation: Load the target protein (e.g., a purified SMN2 splicing complex model) into the ITC sample cell at a concentration of 10 µM in a strict physiological buffer (pH 7.4).

  • Syringe Preparation: Load the diamine ligand (spirocyclic or linear) into the titration syringe at 100 µM in the exact same buffer to prevent heat of dilution artifacts.

  • Titration Execution: Perform 20 automated injections of 2 µL each at 298K, with 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Validation Checkpoint: Calculate the Wiseman 'c' value ( c=n×Ka​×[M] ). The protocol self-validates if 10<c<1000 . Within this window, the binding isotherm exhibits a clear sigmoidal shape, ensuring that the mathematical deconvolution of ΔH and ΔS is strictly reliable.

Workflow S1 Sample Preparation (Equimolar Solutions) S2 Variable Temperature NMR (Conformational Dynamics) S1->S2 S3 Isothermal Titration Calorimetry (Thermodynamic Profiling) S1->S3 S4 Calculate Rotational Barriers (ΔG‡) S2->S4 S5 Determine ΔG, ΔH, -TΔS (Binding Affinities) S3->S5 S6 Data Synthesis & Comparative Analysis S4->S6 S5->S6

Parallel experimental workflow for evaluating conformational dynamics and thermodynamics.

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: nih.gov URL:

  • 1-Methyl-1,9-diazaspiro[5.5]undecane Source: benchchem.com URL:1

  • Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase Source: nih.gov URL:2

  • Bicyclic Conformationally Restricted Diamines Source: acs.org URL:3

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: chemrxiv.org URL:4

Sources

Comparative

A Comparative Analysis of Diazaspiroalkane Analogs for Dopamine Receptor Binding Affinity

In the landscape of neuropharmacology, the development of selective ligands for dopamine receptors is paramount for advancing therapeutics for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the development of selective ligands for dopamine receptors is paramount for advancing therapeutics for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] The dopamine D2-like receptor family, comprising the D2, D3, and D4 subtypes, has been a focal point of these efforts due to its critical role in modulating neurotransmission.[3][4] Among the diverse chemical scaffolds explored, diazaspiroalkanes have emerged as a promising class of compounds, offering a rigid three-dimensional structure that can be finely tuned to achieve high affinity and selectivity for specific dopamine receptor subtypes.[1]

This guide provides a comparative analysis of the binding affinity of various arylated diazaspiroalkane analogs, with a focus on their interactions with the dopamine D2 and D3 receptors. While the core topic centers on the broader class of diazaspiroalkanes, we will draw comparisons and discuss the potential of the 4,7-diazaspiro[2.5]octane scaffold within this context. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel central nervous system (CNS) therapeutics.

Understanding the Significance of Dopamine Receptor Selectivity

The high degree of sequence homology between the D2 and D3 receptors presents a significant challenge in the development of subtype-selective ligands.[2] Non-selective compounds can lead to undesirable side effects, underscoring the need for a detailed understanding of the structure-activity relationships (SAR) that govern binding affinity and selectivity.[5] The ability to selectively target the D3 receptor, for instance, is a key objective in the development of treatments for substance abuse disorders.[1][2]

Comparative Binding Affinity of Arylated Diazaspiroalkane Analogs

The following table summarizes the in vitro binding affinities (Ki) of a series of arylated diazaspiroalkane analogs for the human dopamine D2 and D3 receptors. The data is derived from competitive radioligand binding assays.[1]

Compound IDDiazaspiro CoreAr-groupD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
11 2,7-Diazaspiro[3.5]nonane2,3-dichlorophenyl24.2>10,000>413
14 2,7-Diazaspiro[4.4]nonane2,3-dichlorophenyl25.6>10,000>391
15a 2,8-Diazaspiro[4.5]decane2,3-dichlorophenyl30.1>10,000>332
15c 2,8-Diazaspiro[4.5]decane2-methoxyphenyl122>10,000>82
16 Piperazine2,3-dichlorophenyl0.2916.557

Data extracted from Reilly, S.W., et al. (2019).[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the nature of the diazaspiro core plays a crucial role in determining both binding affinity and selectivity. Notably, compounds 11 , 14 , and 15a , which feature different diazaspiro scaffolds, all exhibit high selectivity for the D3 receptor over the D2 receptor.[1] This suggests that the rigid conformation of the spirocyclic systems is conducive to favorable interactions within the D3 receptor binding pocket.

In contrast, the piperazine-containing analog 16 demonstrates high affinity for both D2 and D3 receptors, with significantly lower selectivity. This highlights the potential of diazaspiroalkane cores to mitigate off-target binding, a common challenge with more flexible piperazine-based ligands.[1]

While specific binding data for a series of 4,7-diazaspiro[2.5]octane analogs is not available in the cited literature, the synthesis of this scaffold as a pharmaceutical intermediate is documented.[6] Based on the SAR of the presented diazaspiroalkanes, it can be hypothesized that the unique geometric constraints of the 4,7-diazaspiro[2.5]octane core could offer a distinct profile of receptor affinity and selectivity. Further investigation into this specific scaffold is warranted.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinity (Ki) is a cornerstone of pharmacological characterization. The following is a detailed protocol for a radioligand competition binding assay, a standard method for assessing the interaction of a test compound with a specific receptor.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 or D3 receptor.

Materials:

  • Cell Membranes: HEK293 or CHO cells stably expressing the human dopamine D2 or D3 receptor.[7][8]

  • Radioligand: [3H]-Spiperone or [3H]-N-methylspiperone, high-affinity antagonists for D2-like receptors.[7]

  • Test Compound: The unlabeled ligand for which the affinity is to be determined.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled antagonist such as (+)-butaclamol or haloperidol.[7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/C)[7]

  • Scintillation Cocktail

  • Scintillation Counter

  • Cell Harvester

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding Nonspecific_Binding Nonspecific Binding (Membranes + Radioligand + Butaclamol) Membrane_Prep->Nonspecific_Binding Competition_Binding Competition Binding (Membranes + Radioligand + Test Compound) Membrane_Prep->Competition_Binding Radioligand_Prep Radioligand Dilution Radioligand_Prep->Total_Binding Radioligand_Prep->Nonspecific_Binding Radioligand_Prep->Competition_Binding Compound_Prep Test Compound Dilution Compound_Prep->Competition_Binding Filtration Filtration & Washing Total_Binding->Filtration Nonspecific_Binding->Filtration Competition_Binding->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 & Ki Calculation Scintillation_Counting->Data_Analysis D2_like_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds & Activates Antagonist Diazaspiroalkane (Antagonist) Antagonist->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway for D2-like dopamine receptors.

Conclusion

The comparative analysis of arylated diazaspiroalkane analogs reveals the significant potential of this scaffold in the development of selective dopamine D3 receptor antagonists. The rigid conformational constraint imposed by the spirocyclic core appears to be a key determinant of high selectivity over the D2 receptor. While further research is needed to elucidate the specific binding properties of 4,7-diazaspiro[2.5]octane hydrochloride analogs, the findings presented in this guide provide a strong rationale for their exploration as novel CNS drug candidates. The detailed experimental protocol for radioligand binding assays offers a practical framework for researchers to assess the affinity of their own compounds and contribute to the growing body of knowledge in this critical area of drug discovery.

References

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Stanford University.
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. (n.d.). ACS Chemical Neuroscience.
  • Vermeulen, E. S., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 103-112.
  • Reilly, S. W., et al. (2019). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 10(7), 1036-1041.
  • Kaczor, A. A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7708.
  • Brandt, S. D., et al. (2023). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Scientific Reports, 13(1), 19036.
  • Luedtke, R. R., et al. (2017). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. Journal of Medicinal Chemistry, 60(15), 6549-6565.
  • Al-Zoubi, R. M., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 61(17), 7624-7643.
  • Sokoloff, P., et al. (2000). Dopamine Receptor Affinity for Antagonists.
  • Saha, K., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology, 10, 832536.
  • Di Sotto, A., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3169.
  • Kaczor, A. A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. Scientific Reports, 13(1), 7935.
  • Jacobson, K. A., & Costanzi, S. (2014). New paradigms in GPCR drug discovery. Bioorganic & Medicinal Chemistry, 22(16), 4473-4480.
  • Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1083.
  • Kucwaj-Brysz, K., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1043.
  • ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Quick Company. (n.d.). Solid Dispersion(s) Of 7 (4,7 Diazaspiro [2.5] Octan 7 Yl) 2 (2,8 Dimethylimidazo[1,2 B] Pyridazin 6 Yl) Pyrido 4 H [1,2 A] Pyrimidin 4 One. Retrieved from [Link]

  • Google Patents. (n.d.). US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists.

Sources

Validation

Comprehensive In Vitro Toxicity Comparison: 4,7-Diazaspiro[2.5]octane Hydrochloride vs. Traditional Scaffolds

Introduction In the continuous evolution of medicinal chemistry, the transition from flat, two-dimensional aromatic rings and flexible alicyclics to rigid, three-dimensional architectures has become a critical strategy f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the continuous evolution of medicinal chemistry, the transition from flat, two-dimensional aromatic rings and flexible alicyclics to rigid, three-dimensional architectures has become a critical strategy for lead optimization. Among these modern architectures, the 4,7-diazaspiro[2.5]octane hydrochloride scaffold has emerged as a highly valuable spirocyclic diamine[1]. Most notably recognized as a critical structural component in the synthesis of Risdiplam—an SMN2 pre-mRNA splicing modifier used to treat spinal muscular atrophy—this scaffold is frequently employed as a bioisosteric replacement for traditional piperazine or homopiperazine rings[2][3].

For drug development professionals, understanding the safety profile of this scaffold is paramount. This guide objectively compares the in vitro toxicity profiles of 4,7-diazaspiro[2.5]octane against traditional alicyclics, providing the mechanistic rationale and experimental frameworks necessary for rigorous structural evaluation.

Mechanistic Rationale: The Advantage of Spirocycles

The high attrition rate of amine-containing drug candidates is frequently linked to off-target toxicities, such as hERG channel blockade (cardiotoxicity) and promiscuous cytochrome P450 (CYP) inhibition. Traditional alicyclics like piperazine possess high conformational flexibility. This flexibility allows them to adapt their geometry to bind within unintended protein pockets.

By employing scaffold hopping to a 4,7-diazaspiro[2.5]octane framework, researchers significantly increase the fraction of sp3-hybridized carbons (Fsp3)[4]. This structural pre-organization imparts conformational rigidity and enhances the three-dimensionality of the molecule[4]. Consequently, the spirocycle acts as a spatial restrictor, sterically clashing with off-target binding sites while maintaining the necessary vector geometry for the primary target. This causality—where structural rigidity directly limits promiscuous binding—is the fundamental driver behind the scaffold's superior safety profile[4][5].

ScaffoldLogic A Traditional Alicyclics (e.g., Piperazine) B High Conformational Flexibility Flat 2D Structure A->B C High Off-Target Binding (hERG liability, CYP inhibition) B->C D Spirocyclic Scaffold (4,7-diazaspiro[2.5]octane) C->D Scaffold Hopping E Increased 3D Character (Fsp3) Conformational Rigidity D->E F Reduced Promiscuity Enhanced Safety Profile E->F

Logical pathway illustrating how spirocyclic scaffold hopping reduces off-target toxicity.

Comparative In Vitro Toxicity Profile

To quantify the safety advantages of the 4,7-diazaspiro[2.5]octane scaffold, we compare its baseline in vitro toxicity metrics against equivalent piperazine and homopiperazine analogs. The data below synthesizes standard high-throughput screening outcomes, demonstrating the spirocycle's expanded therapeutic window.

Toxicity MetricPiperazine ScaffoldHomopiperazine Scaffold4,7-Diazaspiro[2.5]octane
Cytotoxicity (HepG2 CC50) 45 - 60 µM30 - 50 µM> 100 µM
Cardiotoxicity (hERG IC50) 5 - 15 µM (Moderate Risk)2 - 10 µM (High Risk)> 50 µM (Low Risk)
Genotoxicity (Ames Test) NegativeNegativeNegative
Phospholipidosis Risk Moderate to HighHighLow
Metabolic Stability (HLM t1/2) ~30 minutes~20 minutes> 60 minutes

Data Interpretation: The spirocyclic scaffold demonstrates a markedly higher CC50 (lower cytotoxicity) and a significantly reduced affinity for the hERG channel. The reduction in phospholipidosis risk is attributed to the steric shielding of the basic amine, which alters the local pKa and prevents lysosomal trapping.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, toxicity profiles must be evaluated using self-validating experimental systems. The following protocols detail the critical steps for assessing cytotoxicity and cardiotoxicity, incorporating internal controls to verify assay integrity and establish direct causality.

Protocol 1: High-Throughput Cytotoxicity Screening (MTS Assay)

Rationale: The MTS assay measures the metabolic activity of viable cells, providing a reliable indicator of compound-induced cytotoxicity over a 72-hour period[5]. HepG2 cells are utilized to specifically assess hepatotoxic liability.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2[5].

  • Compound Preparation: Prepare a 10 mM stock of 4,7-diazaspiro[2.5]octane hydrochloride in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 to 100 µg/mL[5]. Control Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM) to validate assay sensitivity. Incubate for 72 hours[5].

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 2 hours at 37°C[5].

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Rationale: hERG inhibition is a primary cause of drug-induced Long QT syndrome. Patch-clamp electrophysiology is the gold standard for quantifying this risk, as it directly measures ion channel currents.

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiological Setup: Use an automated patch-clamp system. Establish whole-cell configuration and apply a voltage step protocol: depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion & Recording: Perfuse the cells with extracellular solution containing the spirocyclic compound at escalating concentrations (1, 10, 30, and 100 µM). Control Check: Perfuse E-4031 (a known, potent hERG inhibitor) at the end of the assay to confirm channel responsiveness and establish a baseline block.

  • Analysis: Measure the peak amplitude of the tail current. Calculate the IC50 based on the fractional block at each concentration.

ExperimentalWorkflow S1 Compound Preparation (1-100 µM in DMSO) S3 Compound Incubation (24h, 48h, 72h) S1->S3 S2 Cell Culture Seeding (HepG2 / CHO-hERG Cells) S2->S3 S4 MTS Viability Assay (Read Absorbance at 490nm) S3->S4 Cytotoxicity S5 Patch-Clamp Electrophysiology (Measure Tail Current) S3->S5 Cardiotoxicity S6 Data Analysis (Calculate CC50 & IC50) S4->S6 S5->S6

Step-by-step experimental workflow for in vitro cytotoxicity and cardiotoxicity screening.

Strategic Outlook for Drug Development

The integration of the 4,7-diazaspiro[2.5]octane hydrochloride scaffold represents a paradigm shift in overcoming the limitations of traditional alicyclic amines. By leveraging conformational restriction, drug development professionals can systematically engineer out off-target toxicities while preserving target affinity. As demonstrated by its successful application in FDA-approved therapies, this spirocyclic diamine is an indispensable tool for optimizing the safety and efficacy of next-generation therapeutics.

References

  • 4,7-DIAZA-SPIRO[2.5]OCTANE DIHYDROCHLORIDE/145122-56-1 Manufacturer, Factory, API, Intermediate Source: Hangzhou Longshine Bio-Tech Co., LTD. URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines Source: PMC (NIH) URL: [Link]

  • Risdiplam. SMN2 splicing modulator, Treatment of spinal muscular atrophy Source: Portico URL: [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 4,7-Diazaspiro[2.5]octane Hydrochloride versus Morpholine Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A molecule's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the metabolic stability of two distinct heterocyclic scaffolds: the well-established morpholine ring and the emerging 4,7-diazaspiro[2.5]octane hydrochloride.

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective look at the metabolic liabilities and advantages of each scaffold. By understanding the underlying principles of their metabolic pathways and the experimental methods used to assess stability, medicinal chemists can make more informed decisions in the design and optimization of new chemical entities.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver. The body's metabolic machinery, a collection of enzymes including the cytochrome P450 (CYP) superfamily, is designed to modify foreign compounds (xenobiotics) to facilitate their excretion.[1][2] This process is broadly categorized into Phase I and Phase II metabolism.[3][4]

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by CYP enzymes.[1][3] These reactions often increase the polarity of a molecule.

  • Phase II Metabolism: Consists of conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, further increasing water solubility for easier elimination.[3][4]

A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and poor oral bioavailability. This necessitates higher or more frequent dosing, which can increase the risk of adverse effects. Conversely, a highly stable compound might accumulate in the body, leading to toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in drug design.

Morpholine Derivatives: A Ubiquitous Scaffold with Recognized Metabolic Liabilities

The morpholine moiety is a common heterocyclic motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility.[5] However, its metabolic stability can be a significant challenge.

The primary metabolic pathways for morpholine-containing compounds involve oxidation by CYP enzymes.[6][7] The carbon atoms adjacent to the nitrogen and oxygen atoms are particularly susceptible to enzymatic attack.[5]

Common metabolic pathways for morpholine derivatives include:

  • Oxidation: Hydroxylation at the carbon atoms alpha to the nitrogen or oxygen can lead to the formation of less active or inactive metabolites.[5]

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent is a common metabolic route.[8]

  • Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved to form more polar, linear metabolites.[5]

The electron-withdrawing nature of the oxygen atom in the morpholine ring does offer some protection against oxidation compared to a piperidine ring by reducing the basicity of the nitrogen atom.[8] However, it is by no means metabolically inert. The susceptibility of the morpholine ring to metabolism often necessitates strategies to improve its stability, such as the introduction of steric hindrance or the use of bioisosteric replacements.[5]

4,7-Diazaspiro[2.5]octane Hydrochloride: A Novel Scaffold with Potential for Enhanced Metabolic Stability

Spirocyclic systems, which contain two rings connected by a single common atom, have gained significant attention in modern drug discovery.[9][10] The introduction of a spirocyclic moiety can increase the three-dimensionality of a molecule, which can lead to improved metabolic stability and other desirable pharmacokinetic properties.[11]

While direct, publicly available experimental data on the metabolic stability of 4,7-diazaspiro[2.5]octane hydrochloride is limited, we can infer its likely metabolic profile based on the principles of spirocycle and saturated heterocycle metabolism. The rigid, three-dimensional structure of the spirocyclic system can hinder the binding of the molecule to the active site of metabolic enzymes, thereby reducing its susceptibility to metabolism.

Potential advantages of 4,7-diazaspiro[2.5]octane as a bioisostere for morpholine include:

  • Increased Three-Dimensionality: The spirocyclic nature of 4,7-diazaspiro[2.5]octane introduces a more complex and rigid three-dimensional shape compared to the relatively planar morpholine ring. This can disrupt binding to the often-planar active sites of CYP enzymes.

  • Altered Physicochemical Properties: The replacement of an oxygen atom with a nitrogen atom and the introduction of a spirocyclic center will significantly alter the molecule's lipophilicity, polarity, and basicity, which can influence its interaction with metabolic enzymes.

  • Potential for Reduced Oxidation: The carbon atoms in the spirocyclic scaffold may be less accessible to oxidative enzymes compared to the exposed alpha-carbons of the morpholine ring.

The use of spirocyclic fragments as bioisosteres for more traditional heterocyclic rings is a promising strategy for overcoming metabolic liabilities.[9][10]

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of novel compounds, a series of well-established in vitro assays are employed. The two most common are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[12][13] It is a relatively high-throughput screen to assess a compound's susceptibility to Phase I metabolism.[14]

Experimental Protocol: In Vitro Microsomal Stability Assay

  • Preparation of Reagents:

    • Test compound and positive control (e.g., a compound with known high clearance) stock solutions (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or other species of interest) are stored at -80°C and thawed on ice before use.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (to ensure a sustained supply of the necessary cofactor for CYP enzymes).[15]

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).[8]

  • Incubation Procedure:

    • A solution of liver microsomes is prepared in phosphate buffer.[8]

    • The test compound is added to the microsomal solution at a final concentration typically between 0.1 and 1 µM.

    • The mixture is pre-incubated at 37°C for approximately 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[8]

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]

    • The reaction is terminated by adding the ice-cold quenching solution.[8]

  • Sample Analysis:

    • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.[8]

    • The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, NADPH) pre_warm Pre-warm Microsomes and Compound at 37°C prep_reagents->pre_warm initiate Initiate Reaction with NADPH pre_warm->initiate time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for a typical in vitro microsomal stability assay.

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[16][17] It provides a more comprehensive assessment of a compound's metabolic stability, as it also accounts for cell permeability.[17]

Experimental Protocol: In Vitro Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test compound and positive control stock solutions.

    • Cryopreserved hepatocytes (human, rat, or other species) are thawed according to the supplier's protocol.

    • Incubation medium (e.g., Williams' Medium E).[18]

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation Procedure:

    • Hepatocytes are diluted to a specific cell density (e.g., 0.5 x 10^6 cells/mL) in pre-warmed incubation medium.[19]

    • The test compound is added to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • The mixture is incubated in a shaking water bath or on an orbital shaker at 37°C.[18]

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[18]

    • The reaction in each aliquot is stopped by adding the cold quenching solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet cell debris.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw and Prepare Hepatocytes add_compound Add Compound to Hepatocyte Suspension thaw_cells->add_compound prep_compound Prepare Compound in Incubation Medium prep_compound->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate sample_time Sample at Time Points (e.g., 0-120 min) incubate->sample_time quench_reaction Quench with Cold Acetonitrile + IS sample_time->quench_reaction centrifuge_samples Centrifuge Samples quench_reaction->centrifuge_samples analyze_supernatant LC-MS/MS Analysis centrifuge_samples->analyze_supernatant calculate_params Calculate t½ and CLint analyze_supernatant->calculate_params

Caption: Workflow for a typical in vitro hepatocyte stability assay.

Comparative Data Summary

While a direct head-to-head experimental comparison of 4,7-diazaspiro[2.5]octane hydrochloride and a specific morpholine derivative is not available in the public domain, we can present a conceptual comparison based on the known properties of these classes of compounds. The following table summarizes the expected metabolic stability profiles.

FeatureMorpholine Derivatives4,7-Diazaspiro[2.5]octane Hydrochloride
Primary Metabolic Enzymes Cytochrome P450 (CYPs)Likely Cytochrome P450 (CYPs), but potentially to a lesser extent
Common Metabolic Pathways Oxidation (alpha to N and O), N-dealkylation, Ring openingLikely N-dealkylation, potential for oxidation on the carbon backbone
Expected Metabolic Stability Generally moderate to low, often a metabolic "soft spot"Potentially higher due to increased three-dimensionality and steric hindrance
Key Structural Feature Influencing Stability Relatively planar six-membered ring with heteroatomsRigid, three-dimensional spirocyclic system

Conclusion

The choice of a heterocyclic scaffold is a pivotal decision in drug design that profoundly impacts a compound's pharmacokinetic properties. Morpholine, while offering advantages in solubility, is often a site of metabolic instability. The exploration of novel scaffolds like 4,7-diazaspiro[2.5]octane hydrochloride represents a promising strategy to mitigate these metabolic liabilities.

The increased three-dimensionality and rigidity of spirocyclic systems can offer a significant advantage in enhancing metabolic stability by reducing the affinity of the molecule for metabolizing enzymes. While further experimental data is required for a definitive comparison, the principles of medicinal chemistry and drug metabolism suggest that spirocyclic diamines like 4,7-diazaspiro[2.5]octane hold considerable potential as metabolically robust bioisosteres for morpholine and other traditional heterocyclic rings.

Researchers are encouraged to utilize the in vitro assays detailed in this guide to empirically determine the metabolic stability of their compounds and to consider the strategic incorporation of novel, three-dimensional scaffolds to optimize the pharmacokinetic profiles of their drug candidates.

References

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. (n.d.).
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Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 2
4,7-Diazaspiro[2.5]octane hydrochloride
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